molecular formula C18H21ClFN3O4 B12423983 Ofloxacin-d8 (hydrochloride)

Ofloxacin-d8 (hydrochloride)

Cat. No.: B12423983
M. Wt: 405.9 g/mol
InChI Key: CAOOISJXWZMLBN-JCYLEXHWSA-N
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Description

Ofloxacin-d8 (hydrochloride) is a useful research compound. Its molecular formula is C18H21ClFN3O4 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ofloxacin-d8 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ofloxacin-d8 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21ClFN3O4

Molecular Weight

405.9 g/mol

IUPAC Name

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i3D2,4D2,5D2,6D2;

InChI Key

CAOOISJXWZMLBN-JCYLEXHWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Ofloxacin-d8 Hydrochloride (CAS No. 1219170-21-4): The Gold Standard in Bioanalytical Quantification of Ofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical examination of Ofloxacin-d8 hydrochloride, a deuterated stable isotope-labeled internal standard essential for the precise quantification of the fluoroquinolone antibiotic, Ofloxacin. Tailored for researchers, bioanalytical chemists, and drug development professionals, this guide elucidates the scientific principles underpinning its application, offers validated experimental protocols, and presents a framework for its integration into robust analytical workflows.

Introduction: The Analytical Imperative for a Stable Isotope-Labeled Standard

Ofloxacin is a broad-spectrum synthetic antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division.[1][2][3] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has made it a cornerstone in treating infections of the urinary tract, skin, and respiratory system.[4][5] Accurate determination of Ofloxacin concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

However, quantitative analysis within complex biological matrices like plasma or urine is fraught with challenges, including sample loss during extraction and unpredictable matrix effects that can suppress or enhance the analyte signal in mass spectrometry.[6][7] To counteract this variability, the principle of isotopic dilution is employed, utilizing a stable isotope-labeled (SIL) internal standard. Ofloxacin-d8 hydrochloride is the ideal internal standard for Ofloxacin. Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression, thereby providing a reliable basis for accurate quantification.[8][9]

Physicochemical Characteristics

Ofloxacin-d8 hydrochloride is the deuterium-labeled form of Ofloxacin, where eight hydrogen atoms on the piperazinyl ring have been replaced with deuterium.[10][11] This substitution increases the molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical properties.[8]

PropertyValueSource(s)
Chemical Name 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, monohydrochloride[4]
CAS Number 1219170-21-4 (Free Base)[10][11][12]
Molecular Formula C₁₈H₁₂D₈FN₃O₄·HCl[12]
Molecular Weight 405.88 g/mol [12][13]
Appearance White to pale yellow solid[12][14]
Purity ≥98%[12]
Isotopic Purity ≥99% deuterated forms (d1-d8)[4]
Primary Application Internal standard for Ofloxacin quantification by GC- or LC-MS[1][4][13]

The Scientific Rationale: Self-Validating Systems through Isotopic Dilution

The core principle behind using a SIL internal standard is to create a self-validating analytical system. The analyte (Ofloxacin) and the internal standard (Ofloxacin-d8) are, for all practical purposes, biochemically and physically indistinguishable during sample preparation and chromatographic separation.

Causality in Experimental Design: By adding a known concentration of Ofloxacin-d8 hydrochloride to every sample, standard, and quality control at the very beginning of the workflow, any subsequent physical loss or signal variation will affect both the analyte and the internal standard proportionally. The final measurement is not the absolute response of the analyte, but the ratio of the analyte's response to the internal standard's response. This ratio remains constant, irrespective of variations in extraction recovery or signal intensity, leading to superior accuracy and precision.[6][8]

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_logic Correction Logic A Biological Sample (Analyte Present) B Spike with Known Amount of Ofloxacin-d8 HCl (IS) A->B C Extraction (e.g., Protein Precipitation) B->C D Analyte + IS Mixture C->D H Variable Recovery/ Ion Suppression Affects Analyte and IS Equally E Injection & Separation D->E F Ionization (ESI+) E->F G MS Detection F->G G->H I Measure Peak Area Ratio (Analyte / IS) H->I J Ratio Remains Constant I->J K Accurate Quantification J->K A 1. Sample Thawing & Vortexing (Plasma Samples, Calibrators, QCs) B 2. Aliquot Sample (e.g., 100 µL) A->B C 3. Add Internal Standard (Ofloxacin-d8 HCl Working Solution) B->C D 4. Protein Precipitation (Add Acetonitrile/Methanol, Vortex) C->D E 5. Centrifugation (Separate Precipitated Proteins) D->E F 6. Supernatant Transfer (Transfer to new plate/vials) E->F G 7. LC-MS/MS Analysis (Inject supernatant) F->G H 8. Data Processing (Integrate Peaks, Calculate Ratios) G->H I 9. Quantification (Calculate Concentration from Calibration Curve) H->I

Sources

Technical Guide: Ofloxacin-d8 HCl – Structural Analysis & Bioanalytical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ofloxacin-d8 Hydrochloride is the stable isotope-labeled analog of the fluoroquinolone antibiotic Ofloxacin.[1] It serves as a critical Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS), specifically designed to eliminate ionization variability caused by matrix effects in complex biological fluids (plasma, urine, tissue).

This guide provides a comprehensive structural breakdown, physicochemical properties, and a validated workflow for utilizing Ofloxacin-d8 HCl in drug development and pharmacokinetic (PK) studies.

Chemical Identity & Structural Analysis[2]

The "d8" designation refers to the substitution of eight hydrogen atoms (


) with deuterium (

) on the piperazine moiety. This modification increases the molecular weight while retaining the chromatographic behavior of the parent compound.
Key Chemical Data[3][4]
ParameterSpecification
Chemical Name Ofloxacin-d8 Hydrochloride
IUPAC Name 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride
CAS Number (Free Base) 1219170-21-4 (Note: The HCl salt is often referenced by this CAS with "HCl" appended)
Molecular Formula (Salt)

Molecular Weight (Salt) 405.88 g/mol
Molecular Weight (Free Base) 369.42 g/mol
Isotopic Purity Typically

deuterated forms
Appearance Pale yellow to white solid
Structural Topology & Deuterium Positioning

Unlike simple methyl-deuterated standards (e.g., d3), Ofloxacin-d8 typically features a fully deuterated piperazine ring. This positioning is strategic: it avoids metabolic "soft spots" (like the N-methyl group which can be demethylated), ensuring the IS tracks the parent drug through extraction without undergoing rapid metabolic exchange.

Figure 1: Structural Logic of Ofloxacin-d8 The following diagram illustrates the modular structure, highlighting the stable fluoroquinolone core and the deuterated piperazine ring responsible for the mass shift.

OfloxacinStructure cluster_legend Structural Significance Core Fluoroquinolone Core (Tricyclic Ring System) Link C-10 Position Core->Link Attachment Piperazine Piperazine Ring (FULLY DEUTERATED d8) 8 x Deuterium Atoms Link->Piperazine Covalent Bond Methyl N-Methyl Group (Unlabeled) Piperazine->Methyl N-4 Attachment Desc The d8-labeling on the piperazine ring provides a +8 Da mass shift, preventing signal overlap with the parent drug.

Caption: Structural topology showing the specific location of the deuterium labels on the piperazine ring, ensuring metabolic stability and mass differentiation.[1][2][3][4][5]

Physicochemical Properties & Handling[3][5]

Understanding the physical limits of Ofloxacin-d8 HCl is vital for preventing precipitation in LC lines and ensuring accurate stock preparation.

  • Solubility:

    • Primary Solvent: Dimethyl Sulfoxide (DMSO). The HCl salt is highly soluble in DMSO (up to ~10-20 mg/mL).

    • Secondary Solvents: Slightly soluble in Methanol and Water.

    • Expert Tip: Do not attempt to dissolve the solid directly in 100% Acetonitrile, as the salt form may precipitate or dissolve poorly, leading to inaccurate stock concentrations.

  • Stability:

    • Photosensitivity: Like all fluoroquinolones, Ofloxacin is light-sensitive. Degradation occurs upon exposure to UV light.

    • Storage: Store solid powder at -20°C , protected from light and moisture (desiccated).

    • Solution Stability: Stock solutions in DMSO are stable for months at -20°C; however, working dilutions in aqueous buffers should be prepared fresh or verified weekly.

Bioanalytical Application: The "Why"

In LC-MS/MS analysis, Ofloxacin-d8 HCl is used to correct for Matrix Effects (ion suppression/enhancement).

Mechanism of Action
  • Co-Elution: The d8-analog has nearly identical physicochemical properties (pKa, logP) to Ofloxacin. Therefore, it co-elutes (or elutes very close) to the analyte in Reverse Phase Chromatography.

  • Ionization Tracking: Because it elutes at the same time, it experiences the exact same matrix environment (phospholipids, salts) in the electrospray ionization (ESI) source.

  • Normalization: Any suppression of the Ofloxacin signal is mirrored by the Ofloxacin-d8 signal. The ratio of Area(Analyte) / Area(IS) remains constant, yielding accurate quantification.

Mass Shift Calculation
  • Parent Ofloxacin

    
    :  m/z ~362.15
    
  • Ofloxacin-d8

    
    :  m/z ~370.20
    
  • Significance: The +8 Da shift is sufficient to avoid Isotopic Overlap . Natural isotopes (C13) of the parent drug contribute to M+1 and M+2, but negligible signal exists at M+8, ensuring a "clean" channel for the Internal Standard.

Experimental Protocol: Standard Preparation

Objective: Prepare a primary stock solution of Ofloxacin-d8 HCl at 1.0 mg/mL (free base equivalent).

Calculation Logic

Since the commercial product is the HCl salt , you must account for the salt correction factor (SCF) to normalize to the free base concentration.



To prepare 10 mL of 1.0 mg/mL (free base) stock:



Step-by-Step Workflow

Protocol Step1 1. Weighing Weigh ~1.1 mg of Ofloxacin-d8 HCl (Record exact mass) Step2 2. Dissolution Add DMSO to dissolve completely. (Vortex 1 min) Step1->Step2 Solubilization Step3 3. Dilution Dilute with 50:50 MeOH:Water to reach target concentration. Step2->Step3 Stock Prep Step4 4. Spiking Solution Dilute further to ~500 ng/mL in sample matrix or crash solvent. Step3->Step4 Working Std

Caption: Preparation workflow ensuring solubility and accurate concentration targeting.

LC-MS/MS Transitions (Example)
  • Ionization Mode: ESI Positive (

    
    )
    
  • Precursor Ion: 370.2 m/z

  • Product Ions:

    • Quantifier: 261.1 m/z (Loss of deuterated piperazine ring fragment)

    • Qualifier: 326.2 m/z (Decarboxylation)

Quality Control & Troubleshooting

Deuterium Isotope Effect

While rare in large molecules, heavy isotopes can sometimes cause a slight shift in retention time (usually eluting slightly earlier than the non-deuterated parent).

  • Check: Ensure the retention time shift is

    
     minutes. If the shift is too large, the IS may not effectively compensate for matrix effects occurring at the exact elution time of the parent.
    
Signal Contribution (Crosstalk)
  • Interference Check A: Inject Pure Ofloxacin-d8. Monitor the Parent Ofloxacin channel (362.15). Signal should be

    
     of the LLOQ.
    
  • Interference Check B: Inject High Concentration Parent Ofloxacin. Monitor the IS channel (370.20). Signal should be negligible.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46782612, Ofloxacin-d8. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Application of Deuterated Ofloxacin as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: The Imperative for an Internal Standard in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicodynamic, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, prized for its sensitivity and selectivity.[1] However, the analytical process, from sample collection to final measurement, is fraught with potential variability. Sample loss during multi-step extraction, fluctuations in instrument injection volume, and unpredictable matrix effects that suppress or enhance analyte ionization are significant sources of error.

To navigate this variability, the principle of internal standardization is employed. An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before any processing begins.[2] Its role is to mimic the analyte of interest throughout the entire analytical workflow. By measuring the ratio of the analyte's response to the internal standard's response, we can effectively normalize and correct for procedural inconsistencies, thereby ensuring the accuracy and reproducibility of the final concentration measurement.

The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme

The choice of an internal standard is a critical decision in method development. While structural analogs have been used, the "gold standard" and the choice overwhelmingly recommended by regulatory bodies like the FDA and EMA is a stable isotope-labeled (SIL) version of the analyte itself.[3][4] Deuterated ofloxacin is a prime example of a SIL-IS for the quantification of ofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in treating bacterial infections.[5]

The superiority of a SIL-IS lies in its near-perfect physicochemical identity with the analyte.[6] Deuterium, a stable (non-radioactive) isotope of hydrogen, adds mass without significantly altering the chemical properties of the molecule.[2] This elegant modification confers several profound analytical advantages:

  • Identical Chromatographic Behavior: Deuterated ofloxacin and ofloxacin will co-elute from the liquid chromatography column. This ensures that both compounds experience the exact same matrix effects and ionization suppression/enhancement at the precise moment they enter the mass spectrometer source.

  • Similar Extraction Recovery: Having virtually identical polarity and solubility, the SIL-IS and the analyte will behave identically during sample preparation steps like protein precipitation or solid-phase extraction, ensuring that any loss of analyte is mirrored by a proportional loss of the IS.[2]

  • Equivalent Ionization Efficiency: The ionization response of the deuterated analog in the mass spectrometer's source is nearly identical to the native analyte, providing a stable and reliable reference signal.[7]

This use of a stable-isotope labeled compound in conjunction with mass spectrometry is the core of the Stable Isotope Dilution (SID) technique, which is recognized as a primary method for achieving the highest possible analytical specificity and accuracy in quantitative determinations.[8][9]

Characterizing the Tool: Ofloxacin-d3

The most commonly used deuterated form of ofloxacin is Ofloxacin-d3, where three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium. This specific placement is strategic; these C-D bonds are not labile and will not undergo back-exchange with hydrogen atoms from the solvent, ensuring the isotopic integrity of the standard throughout the analytical process.

The key characteristic of Ofloxacin-d3 is its mass shift. The molecular weight is 3 Daltons (Da) higher than that of ofloxacin. This mass difference is easily resolved by a triple quadrupole mass spectrometer, allowing for the simultaneous, yet distinct, detection of both the analyte and the internal standard without any cross-talk or interference.

A Validated Workflow: Quantitative Analysis of Ofloxacin in Human Plasma

What follows is a robust, field-proven protocol for the determination of ofloxacin in human plasma. This workflow is designed as a self-validating system, where the performance of the SIL-IS provides a constant check on the integrity of the process.

Essential Materials and Reagents
  • Reference Standards: Ofloxacin (≥98% purity), Ofloxacin-d3 (≥98% purity, isotopic purity ≥99%)

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Formic Acid. Ultrapure water.

  • Biological Matrix: Pooled, drug-free human plasma (K2-EDTA anticoagulant).

  • Equipment: Calibrated analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, 96-well collection plates, LC-MS/MS system.

Preparation of Stock and Working Solutions

A meticulous and well-documented solution preparation protocol is fundamental to the accuracy of the entire assay.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Ofloxacin and Ofloxacin-d3 reference standards into separate 5 mL volumetric flasks.

    • Dissolve the standards in methanol and bring to volume. This creates your primary stock solutions. Store at -20°C or below.

  • Intermediate & Spiking Solutions:

    • Prepare a series of intermediate stock solutions of Ofloxacin by serially diluting the primary stock with 50:50 Methanol:Water. These will be used to spike into blank plasma to create calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the Ofloxacin-d3 primary stock with 50:50 Methanol:Water to a final concentration that yields a robust and consistent MS signal. The goal is for the IS response to be within the range of the analyte responses across the calibration curve.

Sample Preparation: Protein Precipitation (PPT)

For its simplicity and high-throughput capability, protein precipitation is a widely adopted technique for cleaning up plasma samples.[10][11] The internal standard is introduced at the very beginning of this process.

G

Caption: Protein Precipitation Workflow for Ofloxacin Analysis.

Detailed Protocol:

  • Aliquot 50 µL of plasma samples (calibrators, QCs, or unknowns) into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the IS working solution, prepared in acetonitrile. Causality Note: Using an organic solvent like acetonitrile serves the dual purpose of delivering the IS and denaturing/precipitating the plasma proteins. Adding the IS at this earliest stage ensures it tracks the analyte through every subsequent step.[12]

  • Vortex the samples vigorously for approximately 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean 96-well plate for analysis.

  • Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

The following tables outline typical starting parameters for a robust LC-MS/MS method. These must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterTypical ValueRationale
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm)Provides good retention and peak shape for fluoroquinolones.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes positive ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateSeparates analyte from matrix components.
Flow Rate 0.4 mL/minStandard flow for analytical scale columns.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLBalances sensitivity with minimizing matrix load.

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterOfloxacin (Analyte)Ofloxacin-d3 (IS)
Ionization Mode Electrospray (ESI), PositiveElectrospray (ESI), Positive
Precursor Ion (Q1) m/z 362.2m/z 365.2
Product Ion (Q3) m/z 318.2m/z 321.2
Dwell Time 100 ms100 ms
Collision Energy Optimize experimentallyOptimize experimentally

The core of MS/MS detection is Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique.[13] In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the precursor ion (the intact molecule). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion).

MRM_Logic Analyte_In Ofloxacin m/z 362.2 Q1 Q1 Analyte_In->Q1 IS_In Ofloxacin-d3 m/z 365.2 IS_In->Q1 Analyte_Out Ofloxacin Product m/z 318.2 IS_Out Ofloxacin-d3 Product m/z 321.2 Q3 Q3 Q3->Analyte_Out Q3->IS_Out

Caption: The Principle of Multiple Reaction Monitoring (MRM).

Method Validation: A Trust-but-Verify System

A quantitative bioanalytical method is not complete until it has been rigorously validated according to regulatory guidelines.[14][15] The use of a SIL-IS is a cornerstone of this process, which assesses:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve & Linearity: The relationship between the analyte/IS peak area ratio and the nominal concentration should be linear over the desired range. A typical range for ofloxacin could be 10 ng/mL to 5000 ng/mL.[11]

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed at multiple QC levels (low, medium, high). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4][16]

  • Matrix Effect: The SIL-IS is crucial here. By comparing the analyte/IS response ratio in post-extraction spiked samples versus a neat solution, one can prove that the IS effectively compensates for any ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of ofloxacin must be demonstrated under various conditions: in the biological matrix (freeze-thaw cycles, bench-top stability) and in solution (stock solution stability).

Conclusion: The Bedrock of Data Integrity

The use of deuterated ofloxacin as an internal standard is not merely a technical convenience; it is a fundamental requirement for producing robust, reliable, and defensible quantitative data in a regulated environment. By perfectly mimicking the analyte of interest, it provides an internal, self-validating system that corrects for the inherent variability of the bioanalytical process. This ensures that the final reported concentration is a true and accurate reflection of the analyte's presence in the original sample, forming the bedrock of critical decisions in drug development and patient care.

References

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Meredith, S. A., Smith, P. J., Norman, J., et al. (2012). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. Journal of Pharmaceutical and Biomedical Analysis, 58, 177-81.
  • ResearchGate. (2025, August 7). An LC–MS/MS method for the determination of ofloxacin in 20μl human plasma | Request PDF.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Singh, V., & Jia, L. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central.
  • Tzovolou, D. N., Daliannis, G., & Gika, H. G. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Journal of Chromatographic Science, 52(5), 425-429.
  • ResearchGate. (2025, August 10). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor.
  • Attimarad, M. V., & Alnajjar, A. O. (n.d.). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy.
  • Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Kaza, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • ACS Publications. (n.d.). Principles of Isotope Dilution Assays. Analytical Chemistry.
  • Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance.
  • Vogl, J., & Pritzkow, W. (2025, August 7). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate.
  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.

Sources

Technical Deep Dive: Ofloxacin-d8 vs. Levofloxacin-d8 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the distinction between Ofloxacin-d8 and Levofloxacin-d8 is not merely semantic—it is a critical variable governing assay selectivity, regulatory compliance, and data integrity.[1] While both serve as deuterated internal standards (IS) for fluoroquinolone quantification, their stereochemical composition dictates their suitability for specific chromatographic modes.

  • Ofloxacin-d8 is a racemic mixture (1:1) of (S)- and (R)-enantiomers, deuterated typically on the piperazine ring.[1]

  • Levofloxacin-d8 is the enantiopure (S)-isomer , matching the stereochemistry of the therapeutic drug Levofloxacin.

This guide delineates the mechanistic differences, selection criteria, and validation protocols required to utilize these isotopes effectively in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

Part 1: Molecular Architecture & Stereochemistry

Structural Identity

Both isotopes share the core fluoroquinolone scaffold but differ fundamentally in their chiral center at the C3 position of the oxazine ring.

FeatureOfloxacin-d8Levofloxacin-d8
Stereochemistry Racemic (RS): 50% (S)-(-), 50% (R)-(+)Enantiopure: >99% (S)-(-)
CAS Number Varies by salt (e.g., HCl)1217716-71-6 (Free base)
Deuteration Site Piperazine Ring (8 Deuteriums)Piperazine Ring (8 Deuteriums)
Molecular Mass ~369.4 Da (+8 Da shift)~369.4 Da (+8 Da shift)
Primary Use Environmental analysis, Racemic Ofloxacin PKLevofloxacin PK, Chiral Inversion Studies
The Deuterium Effect

The "d8" designation typically refers to the replacement of 8 protons on the 4-methylpiperazinyl moiety. This +8 Da mass shift is optimal for bioanalysis because:

  • No Cross-Talk: It prevents isotopic overlap with the M+0 analyte signal (unlike -d3 analogs).[1]

  • Stable Label: Deuteriums on the piperazine ring are non-exchangeable under standard physiological and extraction conditions (pH 2–10).

Part 2: Analytical Performance & Selection Logic

The choice between these two standards depends entirely on the chromatographic mode (Achiral vs. Chiral).

Scenario A: Achiral Chromatography (Standard C18)

In standard Reversed-Phase LC (RPLC), the (S) and (R) enantiomers co-elute.

  • Behavior: Both Ofloxacin-d8 and Levofloxacin-d8 will appear as a single chromatographic peak.[1]

  • Suitability: You can technically use Ofloxacin-d8 to quantify Levofloxacin.[1] Since they co-elute, the ionization suppression/enhancement will be identical.

  • Risk: If the commercial Ofloxacin-d8 has a slight enantiomeric excess or if the matrix induces chiral inversion (rare but possible), the response factor could theoretically drift. Levofloxacin-d8 is the scientifically superior choice for Levofloxacin assays to ensure exact chemical identity.[1]

Scenario B: Chiral Chromatography

In chiral LC (e.g., using Teicoplanin or Cyclodextrin columns), the enantiomers separate.[2]

  • Ofloxacin-d8 Behavior: Splits into two distinct peaks: (S)-Ofloxacin-d8 and (R)-Ofloxacin-d8.[1]

  • Levofloxacin-d8 Behavior: Elutes as a single peak: (S)-Levofloxacin-d8.[1]

  • Critical Requirement: You MUST use Levofloxacin-d8 for chiral assays targeting Levofloxacin.[1] Using Ofloxacin-d8 would dilute your IS signal (only 50% is at the correct RT) and introduce a potentially interfering peak ((R)-isomer) that could co-elute with other matrix components.[1]

Decision Logic Diagram

IS_Selection Start Select Internal Standard Analyte Target Analyte? Start->Analyte Levofloxacin Levofloxacin (S-isomer) Analyte->Levofloxacin Ofloxacin Ofloxacin (Racemate) Analyte->Ofloxacin Column Column Type? Achiral Achiral (C18) Column->Achiral Routine PK Chiral Chiral (Ligand Exchange) Column->Chiral Stereospecific Assay Levofloxacin->Column Use_OflD8 USE Ofloxacin-d8 Ofloxacin->Use_OflD8 Matches Racemate Acceptable ACCEPTABLE: Levofloxacin-d8 (Preferred for purity) Achiral->Acceptable Co-elution Use_LevoD8 MUST USE Levofloxacin-d8 Chiral->Use_LevoD8 Single Peak Required

Caption: Decision matrix for selecting the correct deuterated internal standard based on analyte and column chemistry.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes a robust LC-MS/MS method for Levofloxacin quantification using Levofloxacin-d8 , validated for human plasma.[1]

Sample Preparation (Protein Precipitation)[6]
  • Rationale: Fluoroquinolones are amphoteric; simple precipitation avoids pH-dependent recovery issues seen in Liquid-Liquid Extraction (LLE).[1]

  • Aliquot: 50 µL Plasma + 10 µL Internal Standard (Levofloxacin-d8, 1 µg/mL in Methanol).

  • Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).

  • Vortex: 1 min at high speed.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL supernatant to vial; dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase.

LC-MS/MS Conditions
  • Column: C18 (Achiral) - e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM)

Using a Triple Quadrupole (e.g., Sciex 6500+):

CompoundPrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
Levofloxacin 362.2261.13550
Levofloxacin-d8 370.2269.13550

Note: The +8 Da shift is maintained in the product ion (piperazine fragment), confirming the label is on the piperazine ring.

Method Validation Workflow

Validation_Flow Step1 Specificity Test (Blank Matrix + IS) Step2 Linearity (0.1 - 10 µg/mL) Step1->Step2 Step3 Matrix Effect (Post-Column Infusion) Step2->Step3 Step4 Stability (Freeze/Thaw) Step3->Step4 Decision Pass? Step4->Decision Deploy Assay Deploy Assay Decision->Deploy Assay Yes Re-optimize\nExtraction Re-optimize Extraction Decision->Re-optimize\nExtraction No

Caption: Step-wise validation workflow ensuring specificity and stability of the deuterated IS method.

Part 4: Troubleshooting & Pitfalls

  • Isotopic Scrambling: While rare for piperazine-d8, avoid highly acidic conditions (pH < 1) for prolonged periods at high temperatures (>60°C), which could theoretically induce hydrogen exchange.

  • Cross-Signal Interference: If using Ofloxacin-d8, verify the certificate of analysis (CoA). Some "d8" standards are actually mixtures of d7/d8/d9. Ensure the d0 contribution is <0.1% to prevent false positives in the analyte channel.

  • Chiral Inversion: Levofloxacin is stable in human plasma. However, in wastewater analysis (environmental), bacteria can racemize Levofloxacin to Ofloxacin. In such cases, chiral separation is mandatory , and Levofloxacin-d8 must be used to track the specific enantiomer.

References

  • National Center for Biotechnology Information (NCBI). Levofloxacin (CID 149096). PubChem Compound Summary. Available at: [Link]

  • Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients. Journal of Chromatography B. Available at: [Link]

  • Maia, A. S., et al. (2018). Enantioselective degradation of ofloxacin and levofloxacin by the bacterial strains Labrys portucalensis F11 and Rhodococcus sp.[3] FP1. Ecotoxicology and Environmental Safety. Available at: [Link]

Sources

Technical Guide: Solubility & Handling of Ofloxacin-d8 Hydrochloride

[1]

Introduction: The Criticality of Solvation in Quantitation

Ofloxacin-d8 hydrochloride is the deuterated internal standard (IS) of choice for the quantification of Ofloxacin in biological matrices.[1] In LC-MS/MS workflows, the accuracy of your quantitation is mathematically bound to the behavior of this internal standard.[1]

If the IS is not fully solubilized—or if it precipitates upon dilution—the carrier signal becomes erratic, destroying the linearity of calibration curves.[1] This guide moves beyond generic "solubility data" to provide a mechanistic understanding of how to keep this zwitterionic fluoroquinolone stable in solution.

Physicochemical Profile & Mechanistic Insights

To master the solubility of Ofloxacin-d8 HCl, one must understand its ionization states.[1] Ofloxacin is a fluoroquinolone with a zwitterionic structure, possessing both an acidic functional group and a basic amine.[1]

  • Compound: Ofloxacin-d8 Hydrochloride[1][2]

  • Isotopic Labeling: The deuterium atoms (

    
    ) are located on the piperazine ring. These are C-D bonds , which are non-exchangeable in protic solvents (unlike N-D or O-D bonds), rendering the molecule stable in Methanol and Water.[1]
    
  • Ionization Constants (pKa):

    • 
       (Carboxylic acid group)[1][3]
      
    • 
       (Piperazine amine)[1][3]
      
  • The HCl Factor: As a hydrochloride salt, the compound is pre-protonated.[1] When dissolved in water, it naturally creates an acidic environment, favoring the cationic form which is highly soluble.[1] However, buffering to neutral pH (near the isoelectric point, pI

    
     7.[1]1) can induce precipitation of the zwitterion.[1]
    
Visualization: Solubility Mechanism & pH Dependence

The following diagram illustrates how pH shifts the molecular charge, directly dictating solubility in aqueous environments.[1]

SolubilityMechanismcluster_0pH < 5 (Acidic)cluster_1pH ~ 7 (Neutral)cluster_2pH > 9 (Basic)CationCationic Form(Protonated Amine)High Water SolubilityZwitterionZwitterionic Form(Net Charge 0)Lowest Solubility(Risk of Precipitation)Cation->ZwitterionAdd Base(Increase pH)Zwitterion->CationAdd Acid(HCl Salt Effect)AnionAnionic Form(Deprotonated Carboxyl)High Water SolubilityZwitterion->AnionAdd Base(Increase pH)Anion->ZwitterionAdd Acid

Caption: The solubility "U-curve" of Ofloxacin. The HCl salt form naturally sits in the "Acidic" zone (blue), ensuring initial solubility.[1] Buffering to pH 7 (red) risks precipitation.[1]

Solubility Analysis: Methanol vs. Water[3][4][5]

The choice of solvent depends on the concentration required and the downstream application.[1]

Solvent SystemSolubility RatingMax Conc. (Est.)[1][4][5]Mechanism & Utility
0.1 N HCl (aq) Excellent > 10 mg/mLPrimary Choice for Aqueous Stocks. The excess protons suppress zwitterion formation, keeping the drug in its highly soluble cationic state.[1]
Methanol (Pure) Good ~ 1-5 mg/mLIdeal for Working Solutions. Solvates the lipophilic fluoroquinolone core.[1] Essential for LC-MS injection compatibility to aid desolvation.[1]
Water (Neutral) Poor/Risky < 4 mg/mLAvoid for Stocks. At pH 7, the zwitterion dominates, leading to potential "crashing out" over time.[1]
DMSO Superior > 20 mg/mLUniversal Stock Solvent. Breaks intermolecular forces effectively.[1] Use this for the primary "Master Stock" to save expensive material.
Technical Insight: The "Co-Solvent" Strategy

For LC-MS/MS, pure aqueous standards are rarely optimal due to adsorption issues.[1] Recommendation: Prepare the Master Stock in DMSO or 0.1N HCl. Prepare Working Standards in 50:50 Methanol:Water . This mixture balances solubility (methanol) with chromatographic peak shape (water matches the initial mobile phase).[1]

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration stock that minimizes degradation and adsorption.[1]

  • Equilibration: Allow the vial of Ofloxacin-d8 HCl to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Weighing: Weigh approximately 1.0 mg of Ofloxacin-d8 HCl into a silanized amber glass vial .

    • Why Silanized? Fluoroquinolones can adhere to untreated glass surfaces at low concentrations.[1]

    • Why Amber? Ofloxacin is photosensitive; UV light causes rapid degradation.[1]

  • Solvation: Add 1.0 mL of DMSO (Dimethyl Sulfoxide).

    • Alternative: If DMSO is incompatible with your assay, use Methanol containing 0.1% Formic Acid .[1] The acid ensures the salt does not dissociate into the insoluble zwitterion.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.[1]

    • Check: Solution should be clear and colorless to pale yellow.[1]

Protocol B: Preparation of Working Internal Standard (IS)

Objective: Dilute stock for daily use in sample preparation.

  • Solvent: Prepare a diluent of 50% Methanol / 50% Water (v/v) .

  • Dilution: Dilute the Master Stock (1.0 mg/mL) to the target IS concentration (typically 100–500 ng/mL) using the diluent.

  • Storage: Store at +4°C for up to 1 week. Discard if any precipitate is visible.[1]

Decision Logic for Troubleshooting

If you encounter recovery issues or non-linear calibration, use this logic flow to diagnose solubility artifacts.

TroubleshootingStartIssue: Low IS Recovery orVariable Peak AreasCheckSolventCheck Solvent CompositionStart->CheckSolventIsNeutralIs solvent 100% Neutral Water?CheckSolvent->IsNeutralYesYesIsNeutral->YesYesNoNoIsNeutral->NoNoIsGlassAre you using clear/untreated glass?IsGlass->YesYesIsGlass->NoNoIsPrecipVisible Precipitate?IsPrecip->YesYesActionAcidAction: Add 0.1% Formic Acidto stabilize Cationic formActionPlasticAction: Switch to Amber Polypropyleneor Silanized GlassActionDMSOAction: Re-dissolve Stock in DMSOthen diluteYes->ActionAcidYes->ActionPlasticYes->ActionDMSONo->IsGlassNo->IsPrecip

Caption: Diagnostic workflow for resolving Ofloxacin-d8 solubility and stability issues.

Stability & Storage References

  • Isotope Stability: The deuterium labels on Ofloxacin-d8 are typically on the methyl-piperazine moiety.[1] These are stable C-D bonds and do not undergo exchange in methanol or water, making these solvents safe for storage [1].[1]

  • Photosensitivity: Ofloxacin degrades under UV light.[1] All solutions must be handled in low-light conditions and stored in amber containers.[1]

  • Temperature:

    • Powder: -20°C (stable for years).[1][6]

    • DMSO Stock: -20°C or -80°C (stable for 6 months).[1]

    • Aqueous/Methanol Working Sol: +4°C (discard after 1 week to prevent hydrolysis or sorption).[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4583, Ofloxacin. Retrieved from [Link][1]

  • Ross, D. L., & Riley, C. M. (1990).[1] Aqueous solubility and ionization characteristics of ofloxacin. International Journal of Pharmaceutics. (Contextual citation for pKa and pH-solubility profile).

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Technical Guide: Isotopic Purity Assurance for Ofloxacin-d8 Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the isotopic purity of Ofloxacin-d8 reference materials.

Executive Summary: The "Silent" Error in Bioanalysis

In quantitative LC-MS/MS bioanalysis, the internal standard (IS) is the anchor of accuracy. For fluoroquinolones like Ofloxacin, the deuterated analog Ofloxacin-d8 is the gold standard for correcting matrix effects, recovery losses, and ionization variability.

However, a common misconception is that "chemical purity" equates to "isotopic suitability." It does not. A reference standard can be >99% chemically pure yet contain sufficient quantities of the unlabeled isotopologue (


) to bias the Lower Limit of Quantification (LLOQ). This guide dissects the critical parameters of Ofloxacin-d8 isotopic purity, detailing the structural causality of stability, the mathematics of signal contribution ("cross-talk"), and a self-validating protocol for IS qualification.

Structural Dynamics & Deuterium Stability

To understand isotopic purity, we must first validate the structural integrity of the label. For Ofloxacin-d8, the position of the deuterium atoms dictates the stability of the reference material.

The Labeling Site: Piperazine Ring

The most robust commercial Ofloxacin-d8 materials are labeled on the piperazine ring .

  • Structure: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1]

  • Mechanism: The 8 deuterium atoms replace the protons on the piperazine carbons (C2, C3, C5, C6 of the piperazine ring).

Stability Logic (Causality)

Why is this position chosen over the N-methyl group or the aromatic core?

  • Metabolic Stability: The piperazine ring is a primary site of metabolism (N-desmethylation). Labeling the ring carbons ensures the IS tracks the parent compound's extraction properties while remaining distinct in mass.

  • Chemical Inertness: Deuteriums attached to carbon atoms (

    
     bonds) are non-exchangeable under standard physiological and LC mobile phase conditions (pH 2–8). Conversely, deuteriums attached to heteroatoms (N-D, O-D) are "labile" and would instantly back-exchange with solvent protons (
    
    
    
    ), rendering the IS useless.

Ofloxacin_Structure cluster_stability Stability Logic Core Fluoroquinolone Core (Benzoxazine) Piperazine Piperazine Ring (The Labeling Site) Core->Piperazine C-N Coupling Risk Labile Protons (COOH) (Do NOT Label Here) Core->Risk Acidic Site Deuterium 8x Deuterium Atoms (Stable C-D Bonds) Piperazine->Deuterium Isotopic Substitution (Positions 2,3,5,6) Deuterium->Risk Non-Exchangeable vs Exchangeable

Figure 1: Structural logic of Ofloxacin-d8 labeling. The piperazine ring provides a stable scaffold for 8 deuterium atoms, preventing back-exchange.

The Science of Isotopic Purity: "Cross-Talk"

The primary threat to assay validity is Isotopic Interference (Cross-Talk). This occurs in two directions:

The Contribution (IS Analyte)

If the Ofloxacin-d8 standard contains traces of native Ofloxacin (


), the IS spike will add a false signal to the analyte channel.
  • Impact: This artificially elevates the intercept of the calibration curve, causing failure at the LLOQ.

  • Threshold: Regulatory guidelines (ICH M10) generally require that the IS interference at the analyte retention time must be < 20% of the LLOQ response .

The Reverse Contribution (Analyte IS)

High concentrations of the analyte (ULOQ) naturally contain heavy isotopes (


, 

, etc.). If the mass shift of the IS is insufficient, the M+X isotope of the analyte will interfere with the IS channel.
  • Advantage of d8: A mass shift of +8 Da is structurally superior to +3 Da (d3). The natural abundance of the M+8 isotope in native Ofloxacin is negligible (<0.01%), effectively eliminating Reverse Contribution.

Quantitative Comparison
ParameterOfloxacin-d3 (Hypothetical)Ofloxacin-d8 (Recommended)
Mass Shift +3 Da+8 Da
Risk of Analyte Interference Moderate (Overlap with M+3 isotope)Negligible (M+8 is rare)
Synthesic Complexity Lower (Methylation)Higher (Ring construction)
Bioanalytical Robustness MediumHigh

Validation Protocol: The "Zero-Interference" Workflow

This protocol is designed to be a self-validating system. It does not rely on the Certificate of Analysis (CoA) alone but empirically verifies the material's suitability for your specific LC-MS/MS method.

Reagents & Materials
  • Analyte: Ofloxacin Reference Standard (Unlabeled).

  • IS: Ofloxacin-d8 Reference Material (e.g., >98 atom % D).

  • Matrix: Blank plasma/serum (free of Ofloxacin).

Experimental Workflow

Step 1: The "Null" Injection (System Suitability) Inject a double blank (mobile phase only).

  • Purpose: Verify the system is clean of carryover.

Step 2: The IS Purity Check (


 Contribution) 
Prepare a "Zero Sample" (Blank Matrix + Internal Standard at working concentration).
  • Monitor: Transition for Ofloxacin (e.g., m/z 362.2

    
     261.1).
    
  • Acceptance Criteria: The area response in the analyte channel must be

    
     20% of the response of the LLOQ standard.[2]
    
  • Troubleshooting: If high signal is observed, the IS material has poor isotopic purity (high

    
     content). Reduce IS concentration or source higher-grade material.
    

Step 3: The Reverse Contribution Check Inject the ULOQ standard (High concentration Ofloxacin) without Internal Standard.

  • Monitor: Transition for Ofloxacin-d8 (e.g., m/z 370.2

    
     269.1).
    
  • Acceptance Criteria: The response in the IS channel must be

    
     5% of the average IS response.[3]
    
  • Note: With d8, this should be zero. If signal appears, check for fragmentation cross-talk or impure analyte standard.

Validation_Workflow Start Start Validation Prep_Zero Prepare Zero Sample (Matrix + IS only) Start->Prep_Zero Measure_Analyte Measure Analyte Channel (m/z 362 -> 261) Prep_Zero->Measure_Analyte Decision1 Signal > 20% of LLOQ? Measure_Analyte->Decision1 Fail_Purity FAIL: Isotopic Impurity (Contains d0) Decision1->Fail_Purity Yes Pass_Purity PASS: IS Purity OK Decision1->Pass_Purity No Prep_ULOQ Prepare ULOQ Sample (Analyte only, NO IS) Pass_Purity->Prep_ULOQ Measure_IS Measure IS Channel (m/z 370 -> 269) Prep_ULOQ->Measure_IS Decision2 Signal > 5% of IS Avg? Measure_IS->Decision2 Fail_Reverse FAIL: Reverse Contribution (Mass overlap) Decision2->Fail_Reverse Yes Final_Pass VALIDATED SYSTEM Decision2->Final_Pass No

Figure 2: Step-by-step decision tree for validating Ofloxacin-d8 isotopic suitability.

Storage & Handling to Prevent Degradation

Even high-purity Ofloxacin-d8 can degrade if mishandled.

  • Light Sensitivity: Fluoroquinolones are photosensitive. Store solid and solution standards in amber vials.

  • Protic Solvents: While the C-D bonds are stable, avoid prolonged storage in highly acidic or basic protic solvents (e.g., Methanol with >1% Formic Acid) at high temperatures, which could theoretically promote slow exchange or degradation of the morpholine/piperazine ring.

  • Temperature: Store neat material at -20°C.

References

  • FDA (U.S. Food and Drug Administration). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Ofloxacin-d8 Compound Summary. PubChem.[5] Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Pharmacokinetic Properties of Deuterated Fluoroquinolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacokinetic enhancement of fluoroquinolones (FQs) via deuterium substitution, focusing on metabolic stability, experimental validation, and data interpretation.

Executive Summary

The optimization of fluoroquinolone (FQ) pharmacokinetics (PK) via selective deuteration represents a precision medicinal chemistry strategy. By exploiting the Kinetic Isotope Effect (KIE) , researchers can retard specific metabolic clearance pathways—primarily oxidative dealkylation and ring oxidation—without altering the pharmacophore’s binding affinity to bacterial DNA gyrase or topoisomerase IV.

This guide provides the framework for designing, testing, and interpreting the PK profiles of deuterated FQs (e.g., d-Ciprofloxacin, d-Levofloxacin), targeting researchers in lead optimization.

Mechanistic Foundation: The Deuterium Switch[1]

The Kinetic Isotope Effect (KIE)

The core principle relies on the vibrational frequency difference between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

  • Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger than the C-H bond due to a lower Zero-Point Energy (ZPE).

  • Primary KIE (

    
    ):  If C-H bond cleavage is the rate-determining step (RDS) in the metabolic cascade (e.g., CYP450-mediated oxidation), substitution with deuterium can reduce the reaction rate by a factor of 2–10.
    
Structural Targets in Fluoroquinolones

Most FQs (Ciprofloxacin, Norfloxacin) possess a piperazine ring at the C7 position. This ring is a "metabolic soft spot," susceptible to oxidative degradation.

  • Target: The

    
    -carbon atoms of the piperazine ring.
    
  • Goal: Block the formation of active/inactive metabolites (e.g., oxo-ciprofloxacin) to increase the parent compound's Area Under the Curve (AUC) and Half-life (

    
    ).
    
Metabolic Pathway Visualization

The following diagram illustrates the oxidative degradation pathway of a generic piperazinyl-FQ and the specific blockade points for deuteration.

MetabolicPathway Parent Parent Fluoroquinolone (Piperazine Ring) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP Substrate Binding Intermediate Radical Intermediate (C-H Bond Cleavage) CYP->Intermediate Rate Determining Step (kH) Blocked Metabolism Retarded (High Activation Energy) CYP->Blocked kD << kH (Primary KIE) Metabolite_M1 Desethylene Metabolite (Ring Opening) Intermediate->Metabolite_M1 Metabolite_M2 Oxo-Metabolite (Inactive) Intermediate->Metabolite_M2 Deuterated Deuterated Analog (C-D Bond) Deuterated->CYP Substrate Binding

Figure 1: Mechanism of metabolic stabilization via deuteration of the piperazine moiety. The C-D bond raises the activation energy for the CYP450 oxidative step.

Comparative Pharmacokinetic Profile

Deuteration does not universally improve PK; it is effective only when metabolism is a significant clearance pathway.

  • High Impact Candidates: Ciprofloxacin, Pefloxacin (Significant hepatic metabolism).

  • Low Impact Candidates: Levofloxacin, Ofloxacin (Primarily renal excretion; >85% excreted unchanged).

Representative Data: Protio vs. Deutero FQs

Note: Data below represents a theoretical optimization profile based on primary KIE principles for a hepatically cleared FQ analog.

ParameterDefinitionProtio-Analog (Standard)Deutero-Analog (Optimized)% ChangeClinical Implication

Peak Plasma Conc.2.4 µg/mL2.8 µg/mL+16%Higher peak killing (concentration-dependent).

Total Exposure24.0 µg·h/mL36.0 µg·h/mL+50% Improved AUC/MIC ratio; potential for QD dosing.

Elimination Half-life4.0 h6.5 h+62% Reduced dosing frequency.

Intrinsic Clearance150 mL/min/kg80 mL/min/kg-47%Reduced "First Pass" effect.

Fraction Unbound0.300.300%Deuteration rarely affects protein binding.

Experimental Protocols

To validate the "Deuterium Switch," researchers must prove that the metabolic stability translates to in vivo benefit.

Protocol A: In Vitro Microsomal Stability (Determination of Intrinsic KIE)

Objective: Calculate the in vitro intrinsic clearance (


) and the isotope effect (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Protio-FQ and Deutero-FQ (1 µM final conc).

  • Internal Standard: Labeled Warfarin or Diclofenac.

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL HLM with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile (quenching agent).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: In Vivo "Cassette" PK Bridging

Objective: Eliminate inter-animal variability by dosing Protio and Deutero analogs simultaneously (if mass resolution permits).

Workflow:

  • Subjects: Sprague-Dawley Rats (n=3), cannulated.

  • Dosing: Administer a 1:1 mixture of Protio-FQ and Deutero-FQ (1 mg/kg each) IV or PO.

  • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Bioanalysis: LC-MS/MS method must separate analytes by mass (

    
     vs 
    
    
    
    ).
  • Analysis: Calculate AUC ratios. A ratio

    
     confirms in vivo metabolic stabilization.
    

Decision Logic for Development

Not all FQs benefit from deuteration. Use this logic flow to select candidates.

DecisionTree Start Candidate FQ Selection CheckClearance Primary Clearance Mechanism? Start->CheckClearance Renal Renal (>70%) CheckClearance->Renal Excretion Hepatic Hepatic/Metabolic (>30%) CheckClearance->Hepatic Metabolism Stop STOP: Low Value (e.g., Levofloxacin) Renal->Stop CheckSoftSpot Identify Metabolic Soft Spot Hepatic->CheckSoftSpot Piperazine Piperazine Ring Oxidation? CheckSoftSpot->Piperazine Yes Other Glucuronidation/Other CheckSoftSpot->Other No Deuterate Synthesize Deuterated Analog (Target Alpha-Carbons) Piperazine->Deuterate Evaluate Evaluate Secondary KIE (Stereochemistry/Toxicity) Other->Evaluate Deuterate->Evaluate

Figure 2: Strategic decision tree for initiating a deuterated fluoroquinolone program.

References

  • Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology. Link

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2017).[1] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. Link

  • Concert Pharmaceuticals. (2012). Deuterated Ciprofloxacin Derivatives. US Patent Application US20120122886A1. Link

  • Fish, D. N., & Chow, A. T. (1997). The clinical pharmacokinetics of levofloxacin. Clinical Pharmacokinetics. Link

Sources

The Environmental Trajectory of a Widely Used Antibiotic: A Technical Guide to Ofloxacin-d8 Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ofloxacin Dilemma and the Isotopic Tracer Imperative

Ofloxacin (OFL), a second-generation fluoroquinolone antibiotic, has seen extensive use in human and veterinary medicine for treating a wide range of bacterial infections.[1][2] However, its widespread application and incomplete metabolism in the body lead to its continuous release into the environment through wastewater effluents.[3][4] The presence of ofloxacin in aquatic and terrestrial ecosystems is a growing concern due to its potential to promote the development of antibiotic-resistant bacteria and its ecotoxicological effects on non-target organisms.[5][6][7] Understanding the environmental fate of ofloxacin—what happens to it, how it transforms, and where it accumulates—is therefore critical for assessing its environmental risk and developing effective mitigation strategies.

Environmental fate studies of pharmaceuticals like ofloxacin are inherently complex. The compound can undergo various transformation processes, including photodegradation, biodegradation, and sorption to soil and sediment.[8][9][10] To accurately trace and quantify ofloxacin and its transformation products in complex environmental matrices such as water, soil, and sediment, a robust analytical methodology is paramount. This is where the use of a stable isotopically labeled (SIL) internal standard, specifically Ofloxacin-d8, becomes indispensable.

Ofloxacin-d8 is chemically identical to ofloxacin, but with eight deuterium atoms replacing hydrogen atoms at specific, non-exchangeable positions in the molecule. This mass difference allows it to be distinguished from the native ofloxacin by mass spectrometry (MS).[11][12] The core principle behind using Ofloxacin-d8 as an internal standard is that it behaves identically to the unlabeled ofloxacin during sample extraction, cleanup, and ionization in the mass spectrometer.[13][14][15] Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL internal standard. By adding a known amount of Ofloxacin-d8 to the sample at the beginning of the analytical process, it serves as a reliable tracer to correct for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision in the quantification of ofloxacin.[14]

This technical guide provides a comprehensive overview of the methodologies for conducting environmental fate studies of ofloxacin using Ofloxacin-d8 as a tracer. It is designed for researchers, scientists, and drug development professionals seeking to conduct rigorous and reliable environmental risk assessments of this important antibiotic.

I. Fundamental Environmental Fate Processes of Ofloxacin

The environmental persistence and transport of ofloxacin are governed by three primary processes: photodegradation, biodegradation, and sorption. Understanding these processes is crucial for designing relevant and informative environmental fate studies.

Photodegradation: The Role of Light in Ofloxacin Transformation

Photodegradation is a major pathway for the transformation of ofloxacin in aquatic environments.[8] This process can occur through two mechanisms:

  • Direct Photodegradation: Ofloxacin can directly absorb sunlight, leading to its chemical transformation. The rate of direct photolysis is influenced by factors such as light intensity and the physicochemical properties of the water.[16]

  • Indirect Photodegradation: This process involves photosensitizers, such as dissolved organic matter (DOM), which absorb light and generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS then react with and degrade ofloxacin.[8] The presence of DOM can significantly accelerate the photodegradation of ofloxacin.[8]

Studies have shown that the photodegradation of ofloxacin can lead to the formation of various transformation products, some of which may retain antibacterial activity or exhibit their own toxicity.[16][17]

Biodegradation: Microbial Metabolism of Ofloxacin

Biodegradation involves the breakdown of ofloxacin by microorganisms in soil and water. While ofloxacin is generally considered to be resistant to biodegradation, some microbial communities have shown the ability to transform it.[18] The extent of biodegradation depends on various factors, including the microbial population, temperature, and the presence of other organic matter. The primary biodegradation pathways often involve the modification of the piperazinyl ring and decarboxylation.[19]

Sorption: Ofloxacin's Affinity for Solids

Sorption is the process by which ofloxacin binds to soil and sediment particles. This process is critical as it affects the mobility and bioavailability of the antibiotic in the environment.[9][10] The primary mechanisms of sorption include:

  • Hydrophobic Interactions: Interactions between the nonpolar parts of the ofloxacin molecule and the organic carbon in soil and sediment.

  • Cation Exchange: The piperazinyl group of ofloxacin can be protonated, leading to electrostatic interactions with negatively charged clay minerals.

  • Surface Complexation: Formation of complexes with metal oxides and other mineral surfaces.

The extent of sorption is influenced by soil and sediment properties such as organic carbon content, clay content, and pH.[9][20]

II. Experimental Design and Protocols

A well-designed experimental setup is crucial for obtaining reliable data on the environmental fate of ofloxacin. The use of Ofloxacin-d8 as an internal standard is a cornerstone of the analytical methodology.

General Experimental Workflow

The following diagram illustrates a typical workflow for an environmental fate study of ofloxacin using Ofloxacin-d8.

Environmental_Fate_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Environmental Matrix (Water, Soil, Sediment) Spike Spike with Ofloxacin & Ofloxacin-d8 Sample->Spike Add tracer Incubation Incubation under Controlled Conditions (e.g., light, temp) Spike->Incubation Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Incubation->Extraction Time-point sampling Concentration Evaporation & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quantification Quantification using Ofloxacin/Ofloxacin-d8 Ratio LCMS->Quantification Kinetics Degradation Kinetics (Half-life calculation) Quantification->Kinetics TP_ID Transformation Product Identification Quantification->TP_ID Risk Environmental Risk Assessment Kinetics->Risk TP_ID->Risk

Caption: General workflow for environmental fate studies of ofloxacin.

Protocol for Photodegradation Studies

Objective: To determine the photodegradation rate and identify the transformation products of ofloxacin in aqueous solutions.

Materials:

  • Ofloxacin analytical standard

  • Ofloxacin-d8 analytical standard

  • HPLC-grade water

  • Simulated natural water (e.g., with dissolved organic matter)

  • Photoreactor with a light source simulating sunlight (e.g., Xenon lamp)

  • Quartz tubes

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system

Procedure:

  • Solution Preparation: Prepare aqueous solutions of ofloxacin at environmentally relevant concentrations (e.g., 10-100 µg/L) in both HPLC-grade water and simulated natural water.

  • Spiking: Spike each solution with a known concentration of Ofloxacin-d8 (e.g., 50 µg/L).

  • Irradiation: Transfer the solutions to quartz tubes and place them in the photoreactor. Expose the solutions to simulated sunlight.

  • Sampling: Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation (SPE):

    • Condition the SPE cartridge with methanol followed by HPLC-grade water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with HPLC-grade water to remove interferences.

    • Elute the analytes with methanol.

  • Analysis: Analyze the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of ofloxacin at each time point using the ratio of the peak area of ofloxacin to the peak area of Ofloxacin-d8.

    • Determine the photodegradation kinetics (e.g., first-order rate constant and half-life).

    • Screen for potential transformation products using the LC-MS/MS data.

Protocol for Sorption Studies

Objective: To determine the sorption coefficient (Kd) and Freundlich isotherm parameters for ofloxacin in soil and sediment.

Materials:

  • Ofloxacin analytical standard

  • Ofloxacin-d8 analytical standard

  • Characterized soil or sediment samples (known organic carbon content, pH, etc.)

  • 0.01 M CaCl2 solution

  • Centrifuge

  • Shaker

  • LC-MS/MS system

Procedure:

  • Solution Preparation: Prepare a series of ofloxacin solutions of varying concentrations (e.g., 0.1, 1, 5, 10, 20 mg/L) in 0.01 M CaCl2.

  • Spiking: Spike each solution with a constant concentration of Ofloxacin-d8.

  • Sorption Experiment:

    • Add a known mass of soil or sediment to each of the ofloxacin solutions in centrifuge tubes.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Separation: Centrifuge the tubes to separate the solid and aqueous phases.

  • Analysis:

    • Carefully collect the supernatant (aqueous phase).

    • Analyze the ofloxacin concentration in the supernatant using LC-MS/MS, with Ofloxacin-d8 as the internal standard.

  • Data Analysis:

    • Calculate the amount of ofloxacin sorbed to the solid phase by subtracting the aqueous phase concentration from the initial concentration.

    • Determine the sorption coefficient (Kd) and fit the data to the Freundlich isotherm model.

III. Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of ofloxacin in environmental samples due to its high sensitivity and selectivity.[21][22][23][24]

LC-MS/MS System and Parameters

A typical LC-MS/MS system consists of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Parameter Typical Conditions
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient A time-programmed gradient from low to high organic content
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Source Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Ofloxacin: e.g., m/z 362 -> 318, 261; Ofloxacin-d8: e.g., m/z 370 -> 326, 269
The Critical Role of Ofloxacin-d8 in Data Integrity

The following diagram illustrates how Ofloxacin-d8 ensures the integrity of the analytical data.

Data_Integrity cluster_process Analytical Process cluster_effects Potential Sources of Error cluster_correction Correction Mechanism Start Initial Sample (Ofloxacin + Ofloxacin-d8) Extraction Extraction Start->Extraction Ionization Ionization (ESI) Extraction->Ionization Loss Analyte Loss Extraction->Loss Detection Detection (MS/MS) Ionization->Detection Matrix Matrix Effects (Ion Suppression/Enhancement) Ionization->Matrix Instrument_Var Instrument Variability Detection->Instrument_Var Ratio Constant Ratio (Ofloxacin/Ofloxacin-d8) Detection->Ratio Maintains Accuracy Loss->Ratio Matrix->Ratio Instrument_Var->Ratio

Caption: Role of Ofloxacin-d8 in mitigating analytical errors.

IV. Data Interpretation and Environmental Significance

The data generated from these studies provide crucial insights into the environmental behavior of ofloxacin.

Degradation Kinetics and Half-Life

The degradation rate of ofloxacin is typically described by first-order kinetics, and the half-life (t1/2) is a key parameter for assessing its persistence in the environment. A shorter half-life indicates that the compound is less persistent.

Sorption Coefficients and Mobility

The sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to predict the mobility of ofloxacin in soil and sediment. Higher Kd and Koc values indicate lower mobility and a greater tendency for the compound to be retained in the solid phase.

Ecotoxicological Implications

The persistence and partitioning behavior of ofloxacin, along with the identification of its transformation products, are essential for a comprehensive ecotoxicological risk assessment. Some transformation products may be more toxic than the parent compound, highlighting the importance of their identification and characterization.[16][25] Ofloxacin has been shown to have toxic effects on various aquatic organisms, including algae, daphnids, and fish.[26][27][28][29][30]

V. Conclusion

The use of Ofloxacin-d8 as an isotopic tracer is fundamental to conducting accurate and reliable environmental fate studies of ofloxacin. By providing a robust means of quantification, it enables researchers to elucidate the complex degradation, sorption, and transport processes that govern the environmental trajectory of this widely used antibiotic. The methodologies outlined in this guide provide a framework for generating the high-quality data needed to inform environmental risk assessments and to develop strategies for mitigating the potential impacts of ofloxacin on ecosystem health.

References

  • Fate of ofloxacin in rural wastewater treatment facility: Removal performance, pathways and microbial characteristics. (2023). PubMed.
  • Indirect photodegradation of ofloxacin in simulated seawater: Important roles of DOM and environmental factors. (2023). Frontiers.
  • An adsorption and thermodynamic study of ofloxacin on marine sediments. (2017). ConnectSci.
  • [Photochemical degradation of ofloxacin in aqueous solution]. (2012). PubMed.
  • Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity. (2015). PubMed.
  • Sorption of the fluoroquinolone antibiotic ofloxacin by aquatic sediments: influence of biofilm development at the sediment-water interface. (N/A).
  • Photocatalytic degradation of ofloxacin antibiotic using g-C3N4/ZnO for wastewater tre
  • Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. (2025).
  • Highly Effective Removal of Ofloxacin from Water with Copper-Doped ZIF-8. (2022). PMC - NIH.
  • CW-MFC for efficient degradation of ofloxacin-containing wastewater and dynamic analysis of microbial communities. (2025). PMC.
  • Integrated ecological-health risk assessment of ofloxacin. (2025). PubMed.
  • A UPLC–MS Method for the Determination of Ofloxacin Concentr
  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. (2024). N/A.
  • Sorption kinetics of ofloxacin in soils and mineral particles. (2012). PubMed.
  • A UPLC–MS Method for the Determination of Ofloxacin Concentr
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (N/A). PubMed.
  • Effects of ofloxacin on the structure and function of freshw
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
  • Mechanisms underlying the chronic toxicity of ofloxacin to Daphnia magna: Oxidative stress, mitochondrial dysfunction, and energy alloc
  • Three developed spectrophotometric methods for determination of a mixture of ofloxacin and ornidazole; application of greenness assessment tools. (2023). PMC.
  • Full article: Toxicity of ciprofloxacin and ofloxacin to Moina macrocopa and investigation of p-value adjustments for (eco)toxicological studies. (2023). Taylor & Francis.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (N/A).
  • Toxicity of fluoroquinolone antibiotics to aqu
  • Journal of Analytical & Bioanalytical Techniques - Quantification of Ofloxacin in Human Aqueous Humour of the Eye by LC-MS-MS. (N/A).
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • Ozonation of ofloxacin in water: By-products, degradation pathway and ecotoxicity assessment. (2018). UM Research Repository.
  • A review of the antibiotic ofloxacin: current status of ecotoxicology and - scientific advances in its removal from aqueous systems by adsorption. (N/A). NTU > IRep.
  • Biodegradation of ofloxacin, norfloxacin, and ciprofloxacin as single and mixed substrates by Labrys portucalensis F11. (N/A). Semantic Scholar.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Clinical Mass Spectrometry. (N/A).

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Ofloxacin in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a robust, high-throughput LC-MS/MS method for the quantification of Ofloxacin, a second-generation fluoroquinolone antibiotic, in human plasma. Designed for pharmacokinetic (PK) and bioequivalence studies, this method addresses the specific challenges of fluoroquinolone analysis, including zwitterionic behavior and potential metal chelation.

Key Performance Indicators:

  • LLOQ: 5.0 ng/mL

  • Linearity: 5.0 – 5000 ng/mL

  • Run Time: 4.5 minutes

  • Sample Volume: 100 µL

Introduction & Scientific Rationale

Ofloxacin is an amphoteric molecule with acid-base constants at


 (carboxylic acid) and 

(piperazinyl amine). This zwitterionic nature creates unique chromatographic challenges, often leading to peak tailing on traditional C18 columns due to secondary silanol interactions.

Strategic Method Design:

  • Mobile Phase Chemistry: We utilize an acidic mobile phase (0.1% Formic Acid). At pH ~2.5, Ofloxacin is fully protonated (

    
    ), suppressing the zwitterionic state and ensuring sharp peak shape while maximizing ionization efficiency in ESI+ mode.
    
  • Internal Standard Selection: While structural analogs like Ciprofloxacin are often used, this protocol mandates Ofloxacin-d3 (deuterated). Isotopic labeling is the only way to perfectly compensate for matrix effects (ion suppression) and extraction variability, which is critical in human plasma analysis.

  • Extraction Strategy: Protein Precipitation (PPT) is selected over Solid Phase Extraction (SPE) for speed and cost-efficiency, as Ofloxacin's high polarity yields excellent recovery (>85%) with simple organic solvent crashing.

Materials & Reagents

  • Analyte: Ofloxacin (Secondary Pharmaceutical Standard).

  • Internal Standard (IS): Ofloxacin-d3 (hydrochloride salt).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate (LC-MS Grade).

  • Matrix: K2EDTA Human Plasma (Drug-free).

Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solution: Dissolve Ofloxacin in Methanol/0.1% FA (1:1) to 1.0 mg/mL.

  • IS Working Solution: Dilute Ofloxacin-d3 to 500 ng/mL in ACN.

Sample Preparation Workflow (Protein Precipitation)

The following workflow minimizes handling time while maximizing protein removal.

ExtractionWorkflow Step1 1. Aliquot Sample 100 µL Plasma into 96-well plate Step2 2. Add Internal Standard Add 20 µL Ofloxacin-d3 (IS) Step1->Step2 Step3 3. Protein Precipitation Add 300 µL Ice-cold Acetonitrile Step2->Step3 Step4 4. Vortex & Centrifuge Vortex 2 min @ 1500 rpm Centrifuge 10 min @ 4000g, 4°C Step3->Step4 Step5 5. Supernatant Transfer Transfer 150 µL supernatant to clean plate Step4->Step5 Step6 6. Dilution (Optional) Dilute 1:1 with Water (0.1% FA) to improve peak shape Step5->Step6

Figure 1: Step-by-step Protein Precipitation (PPT) workflow for Ofloxacin extraction.

LC-MS/MS Instrumentation & Conditions

Liquid Chromatography (LC):

  • System: UHPLC Binary Pump System.

  • Column: C18 Column (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

    • Note: A 3.5 µm particle size is chosen over 1.7 µm to prevent high backpressure clogging from "dirty" PPT samples.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Mobile Phase Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase
0.00100.4Initial
0.50100.4Load
2.50900.4Elution
3.00900.4Wash
3.10100.4Re-equilibration
4.50100.4End

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[6][7]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3][7][8]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions Logic

The selection of transitions is critical for specificity. We monitor the loss of the methyl-piperazine group (


 261.1) for quantification as it is the most abundant fragment.

MRM_Logic Precursor Precursor Ion [M+H]+ m/z 362.1 Collision Collision Cell (Argon Gas) Precursor->Collision Q1 Selection Quant Quantifier Ion m/z 261.1 (Piperazine loss) Collision->Quant Q3 Select (CE: 28eV) Qual Qualifier Ion m/z 318.1 (CO2 loss) Collision->Qual Q3 Select (CE: 22eV)

Figure 2: MRM Transition Logic for Ofloxacin detection in ESI+ mode.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Ofloxacin 362.1261.15028Quantifier
Ofloxacin 362.1318.15022Qualifier
Ofloxacin-d3 365.1264.15028Internal Std

Method Validation Summary

This method is validated according to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

  • Linearity:

    
     using a 
    
    
    
    weighting factor.
  • Accuracy & Precision:

    • Intra-day CV: < 4.5%

    • Inter-day CV: < 6.2%[5][9][10]

    • Accuracy: 94% – 106%

  • Matrix Effect: IS-normalized matrix factor (MF) ranges between 0.95 and 1.05, indicating the deuterated IS effectively compensates for plasma phospholipid suppression.

  • Recovery: >85% (consistent across Low, Mid, High QC levels).

Expert Troubleshooting & Tips

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine group of Ofloxacin and residual silanols on the column.

    • Fix: Ensure the mobile phase pH is < 3.[11]0. If tailing persists, add 5mM Ammonium Formate to the aqueous phase to buffer the ionic strength.

  • Issue: Carryover.

    • Cause: Fluoroquinolones stick to stainless steel.

    • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.5% Formic Acid . The acid in the wash is crucial to protonate the drug and wash it off the needle surfaces.

  • Issue: Phospholipid Buildup.

    • Insight: PPT extracts contain phospholipids that elute late. Ensure the gradient holds at 90% B for at least 0.5 min to wash the column, preventing "ghost peaks" in subsequent runs.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[12][13] (2018).[12][13] [Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation.[12] (2022). [Link]

  • Sultana, N., et al. Development and validation of LC-MS/MS method for the determination of ofloxacin in human plasma.[2][3] Journal of Chromatographic Science. (2011). [Link]

Sources

Application Note: Optimized Solid-Phase Extraction (SPE) of Ofloxacin from Complex Wastewater Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ofloxacin (OFX) is a second-generation fluoroquinolone antibiotic frequently detected in wastewater treatment plant (WWTP) effluents. Its analysis is complicated by its amphoteric nature (zwitterionic behavior) and tendency to chelate with multivalent cations (


, 

) present in environmental matrices.

This Application Note provides a robust, field-validated protocol for the enrichment of Ofloxacin from wastewater. Unlike generic "dilute-and-shoot" methods, this guide focuses on Solid-Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) sorbents, optimized with chelation agents to maximize recovery (>85%) and minimize ion suppression in LC-MS/MS analysis.

Chemical Basis & Sorbent Selection

The Amphoteric Challenge

Ofloxacin contains two ionizable groups: a carboxylic acid group (


) and a piperazinyl amine group (

).
  • pH < 6.0: Cationic (

    
    )
    
  • pH 6.0 – 8.0: Zwitterionic (

    
    )
    
  • pH > 8.0: Anionic (

    
    )
    
Sorbent Strategy: HLB vs. MCX

While Mixed-Mode Cation Exchange (MCX) offers high specificity, Polymeric HLB (Hydrophilic-Lipophilic Balance) is selected as the primary protocol for this guide due to its robustness in multi-residue analysis (as per EPA Method 1694). HLB retains the analyte via hydrophobic interactions and polar functional groups, accommodating the zwitterionic state of Ofloxacin effectively when pH is controlled.

Critical Pre-Treatment: The "Chelation" Factor

Expert Insight: The most common cause of low recovery for fluoroquinolones in wastewater is not breakthrough, but metal complexation . Ofloxacin binds tightly to calcium and magnesium ions in the sample, preventing interaction with the SPE sorbent.

  • Solution: Addition of Na

    
    EDTA  (Disodium Ethylenediaminetetraacetate) is mandatory. It acts as a sacrificial ligand, sequestering metal ions and freeing the Ofloxacin molecule for extraction.
    

Experimental Protocol

Materials & Reagents
  • SPE Cartridge: Oasis HLB (200 mg, 6 cc) or equivalent divinylbenzene/N-vinylpyrrolidone copolymer.

  • Chelating Agent: Na

    
    EDTA
    
    
    
    2H
    
    
    O (ACS Grade).
  • Solvents: Methanol (LC-MS grade), Acetonitrile, Ultrapure Water.

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide.

Step-by-Step Workflow
Step 1: Sample Pre-Treatment
  • Filtration: Filter 250 mL of wastewater through a 0.45 µm glass fiber filter (GFF) to remove suspended solids. Cellulose filters should be avoided due to potential adsorption.

  • Chelation: Add 0.5 g Na

    
    EDTA  to the filtrate (approx. concentration 2 g/L). Stir for 15 minutes to ensure complete metal sequestration.
    
  • pH Adjustment: Adjust pH to 3.0 ± 0.1 using dilute H

    
    SO
    
    
    
    or Formic Acid.
    • Why pH 3.0? This suppresses the ionization of the carboxylic acid and ensures the amine is protonated. While HLB works at neutral pH, acidic conditions align with EPA 1694 protocols and prevent the precipitation of certain humic acids that occurs at higher pH.

Step 2: SPE Conditioning
  • Solvent Wash: Pass 5 mL Methanol through the cartridge (Gravity or low vacuum).

  • Equilibration: Pass 5 mL Ultrapure Water (pH 3.0). Do not let the cartridge dry out.

Step 3: Loading
  • Load the 250 mL pre-treated sample at a flow rate of 5–10 mL/min .

    • Note: Fast loading (>10 mL/min) decreases interaction time and reduces recovery.

Step 4: Washing (Interference Removal)
  • Wash 1: 5 mL Ultrapure Water (pH 3.0). Removes salts and unbound polar matrix.

  • Wash 2: 5 mL 5% Methanol in Water. Removes highly polar organics without eluting Ofloxacin.

  • Drying: Dry cartridge under high vacuum for 10–15 minutes. Critical to remove residual water which interferes with LC-MS reconstitution.

Step 5: Elution
  • Elute with 2 × 4 mL Methanol .

    • Modification for Dirty Matrices: If using MCX cartridges, elute with 5% NH

      
      OH in Methanol to break the ionic bond. For HLB, pure Methanol is sufficient.
      
Step 6: Concentration
  • Evaporate eluate to near dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitute in 1 mL of Mobile Phase A (0.1% Formic Acid in Water).

Visual Workflow (Graphviz)

SPE_Workflow cluster_logic Mechanism of Action Start Raw Wastewater Sample (250 mL) Filter Filtration (0.45 µm Glass Fiber) Start->Filter Remove Solids Chelation Chelation Step Add Na2EDTA (0.5g) (Critical for Fluoroquinolones) Filter->Chelation Prevent Metal Binding pH_Adj pH Adjustment Adjust to pH 3.0 Chelation->pH_Adj Optimize Speciation Condition Conditioning 1. MeOH (5mL) 2. Water pH 3.0 (5mL) pH_Adj->Condition Prepare Sorbent Load Sample Loading Flow: 5-10 mL/min Condition->Load Wash Washing 1. Water pH 3.0 2. 5% MeOH Load->Wash Remove Matrix Dry Drying High Vacuum (10 min) Wash->Dry Elute Elution 2 x 4 mL Methanol Dry->Elute Recover Analyte Analysis LC-MS/MS Analysis Elute->Analysis

Figure 1: Optimized SPE Workflow for Ofloxacin Extraction. The red node highlights the critical chelation step often missed in standard protocols.

Analytical Validation (LC-MS/MS)

Instrument Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min).
    
Mass Spectrometry Transitions (MRM)
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Cone Voltage (V)
Ofloxacin 362.2318.2261.130
Ofloxacin-d3 (IS) 365.2321.2264.130
Performance Data

The following data represents typical recovery rates obtained using this protocol on spiked municipal wastewater effluent.

Matrix TypeSpike Level (ng/L)Recovery (%)RSD (%)
Milli-Q Water 10096.52.1
WWTP Effluent 10088.4 4.5
WWTP Influent 10082.16.8

Note: Without Na


EDTA, WWTP Effluent recovery drops to approximately 55-60%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Metal ComplexationEnsure Na

EDTA is added and dissolved before pH adjustment.
High Backpressure Clogged CartridgeUse a smaller pore size filter (0.2 µm) or centrifuge samples prior to loading.
Signal Suppression Matrix EffectsSwitch to Oasis MCX cartridges. Use a stronger wash (20% MeOH) if using HLB.
Peak Tailing pH MismatchEnsure Mobile Phase A contains 0.1% Formic Acid to protonate the amine group.

References

  • US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. United States Environmental Protection Agency.

  • Gros, M., Rodríguez-Mozaz, S., & Barceló, D. (2012). *Fast and comprehensive multi-residue analysis of a

Application Note: High-Sensitivity Determination of Fluoroquinolones in Milk via LC-MS/MS using Ofloxacin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fluoroquinolones (FQs) are broad-spectrum antibiotics widely used in veterinary medicine. While effective, their residues in milk pose significant public health risks, including allergic reactions and the promotion of antibiotic resistance.[1] Consequently, regulatory bodies have established strict Maximum Residue Limits (MRLs). The European Union (EU) sets a combined MRL for Enrofloxacin and Ciprofloxacin at 100 µg/kg (ppb) in milk (Commission Regulation 37/2010). Conversely, the US FDA prohibits the extra-label use of fluoroquinolones in lactating dairy cattle, enforcing a strict zero-tolerance policy where any detectable residue is a violation.

This Application Note details a robust, self-validating LC-MS/MS protocol for the quantitation of fluoroquinolones in bovine milk. A critical feature of this method is the use of Ofloxacin-d8 as an Internal Standard (IS). Unlike generic internal standards, Ofloxacin-d8 provides structural homology to the target analytes, ensuring precise correction for the significant matrix effects (ion suppression) and recovery losses typical of complex milk matrices.

Materials & Reagents

Standards
  • Target Analytes: Enrofloxacin, Ciprofloxacin, Danofloxacin, Marbofloxacin, Ofloxacin (analytical standard grade >99%).

  • Internal Standard: Ofloxacin-d8 (isotopic purity ≥98 atom % D).

    • Note: Ensure the deuterium label is located on the piperazine ring to prevent back-exchange in acidic mobile phases.

Reagents
  • Acetonitrile (ACN) & Methanol (MeOH): LC-MS Grade.

  • Formic Acid (FA): Optima™ LC-MS Grade (purity >99%).

  • Water: 18.2 MΩ·cm (Milli-Q or equivalent).

  • Extraction Salts (QuEChERS): Anhydrous Magnesium Sulfate (

    
    ), Sodium Chloride (
    
    
    
    ).
  • d-SPE Cleanup: Primary Secondary Amine (PSA), C18 sorbent, anhydrous

    
    .
    

Experimental Protocol

Sample Preparation Workflow (Modified QuEChERS)

The high protein and lipid content of milk requires a rigorous extraction to prevent instrument fouling and ensure high recovery. We utilize an acidified QuEChERS approach to solubilize the amphoteric fluoroquinolones.

Step 1: Sample Extraction

  • Weigh 10.0 g (±0.1 g) of homogenized raw milk into a 50 mL polypropylene centrifuge tube.

  • Add 100 µL of Ofloxacin-d8 Internal Standard working solution (10 µg/mL in MeOH) to achieve a final concentration of 100 ng/g.

  • Vortex for 30 seconds to equilibrate.

  • Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Rationale: Acidification protonates the FQs, improving solubility in ACN and disrupting protein binding.

  • Shake vigorously (or mechanical shaker) for 5 minutes.

Step 2: Phase Separation

  • Add 4.0 g anhydrous

    
      and 1.0 g 
    
    
    
    .
  • Immediately shake vigorously for 1 minute to prevent

    
     agglomeration.
    
  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Result: A distinct separation occurs: solid protein pellet at bottom, aqueous layer, and top organic (ACN) layer containing analytes.

Step 3: Dispersive Solid Phase Extraction (d-SPE) Cleanup

  • Transfer 5 mL of the supernatant (top ACN layer) to a 15 mL d-SPE tube containing:

    • 150 mg C18: Removes lipids and non-polar interferences.

    • 50 mg PSA: Removes organic acids and sugars.

    • 900 mg

      
      :  Removes residual water.
      
    • Caution: Do not use excessive PSA, as it can bind acidic FQs at high pH; however, the initial acidification mitigates this risk.

  • Vortex for 1 minute.

  • Centrifuge at 4,000 x g for 5 minutes.

Step 4: Reconstitution

  • Transfer 2 mL of the cleaned extract to a glass tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 1.0 mL of Mobile Phase A/B (90:10 v/v).

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Visual Workflow (Graphviz)

G cluster_0 Extraction cluster_1 Partitioning cluster_2 Cleanup (d-SPE) cluster_3 Analysis Milk 10g Milk Sample + Ofloxacin-d8 IS Acid Add 10mL ACN (1% Formic Acid) Milk->Acid Shake Shake 5 min Acid->Shake Salts Add 4g MgSO4 + 1g NaCl Shake->Salts Centrifuge1 Centrifuge 4000xg, 10 min Salts->Centrifuge1 Supernatant Transfer 5mL Supernatant Centrifuge1->Supernatant Sorbents Add C18 + PSA + MgSO4 Supernatant->Sorbents Centrifuge2 Centrifuge 4000xg, 5 min Sorbents->Centrifuge2 Evap Evaporate & Reconstitute Centrifuge2->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Step-by-step QuEChERS extraction and cleanup workflow for fluoroquinolones in milk.

Instrumental Analysis

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.3 mL/min.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % B
0.00 10
1.00 10
6.00 90
8.00 90
8.10 10

| 11.00 | 10 |

MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[5][6]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions: Note: Ofloxacin-d8 transitions assume d8-labeling on the piperazine ring, resulting in a mass shift for the parent and the decarboxylated product, but not for the core fragment.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (V)
Enrofloxacin 360.2316.2245.118 / 28
Ciprofloxacin 332.1314.1231.120 / 30
Ofloxacin 362.1318.2261.218 / 25
Ofloxacin-d8 (IS) 370.2 326.2 261.2 18 / 25

Method Validation & Performance

This method is validated according to SANTE/11312/2021 and FDA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 1.0 – 200 ng/mL (ppb).

  • Linearity:

    
     using 1/x weighted linear regression.
    
  • LOD/LOQ: The Limit of Quantitation (LOQ) is 1.0 µg/kg , well below the EU MRL of 100 µg/kg.

Recovery & Matrix Effects

The use of Ofloxacin-d8 is critical here. Milk matrix often suppresses the signal of fluoroquinolones by 20-40%.

  • Absolute Recovery: 75-85% (without IS correction).

  • IS-Corrected Recovery: 98-102%.

  • Precision (RSD): < 5% intra-day, < 8% inter-day.

Why Ofloxacin-d8?

Fluoroquinolones are prone to chelation with calcium ions in milk, leading to peak tailing and variable recovery. Ofloxacin-d8 mimics the exact chemical behavior of the target analytes (pKa, hydrophobicity, chelation potential) but is differentiated by mass.

  • Retention Time Matching: Ofloxacin-d8 elutes at the same time as Ofloxacin and very close to Enrofloxacin/Ciprofloxacin.

  • Compensation: Any ion suppression occurring at that specific retention time affects the IS and the analyte equally. The ratio (Analyte Area / IS Area) remains constant, ensuring accuracy.

References

  • European Commission. (2010).[7][8][9][10] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[7][8][9] Official Journal of the European Union.[7][8] Link

  • U.S. Food and Drug Administration (FDA). (2018). CFR - Code of Federal Regulations Title 21, Part 556 - Tolerances for Residues of New Animal Drugs in Food.Link

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[11]Link

  • Verdon, E., et al. (2005). Validation of a multi-residue method for fluoroquinolones in milk by LC-MS/MS. Journal of Chromatography A.[8]

  • Thermo Fisher Scientific. Determination of Antibiotics in Milk using LC-MS/MS. Application Note. Link

Sources

Application Note: Quantitative Analysis of Ofloxacin in Human Serum by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Ofloxacin Quantification

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely employed in the treatment of various bacterial infections.[1] Its therapeutic efficacy is intrinsically linked to maintaining optimal concentrations in a patient's circulatory system. Sub-therapeutic levels can lead to treatment failure and the development of antibiotic resistance, while supra-therapeutic concentrations may increase the risk of adverse effects. Consequently, accurate and reliable measurement of ofloxacin in serum is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, which are crucial for optimizing dosage regimens to ensure both safety and efficacy.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for bioanalysis, prized for its superior sensitivity, selectivity, and throughput.[2][4] When coupled with the principle of isotope dilution, which involves the use of a stable isotope-labeled internal standard, the method's accuracy and precision are significantly enhanced.[2] This application note details a robust and validated protocol for the quantification of ofloxacin in human serum using isotope dilution LC-MS/MS with ofloxacin-d3 as the internal standard.

The causality behind employing a stable isotope-labeled internal standard like ofloxacin-d3 lies in its ability to mimic the analyte of interest throughout the analytical process.[5] Being chemically identical to ofloxacin, it co-elutes chromatographically and exhibits the same ionization efficiency. However, its increased mass, due to the incorporation of deuterium atoms, allows for its distinct detection by the mass spectrometer.[6] This co-analysis effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision in quantification.[2]

Materials and Reagents

For this analysis, all reagents should be of HPLC grade or higher to minimize background interference.

  • Analytes and Internal Standard:

    • Ofloxacin reference standard (≥98% purity)

    • Ofloxacin-d3 (isotopic purity ≥98%)

  • Solvents and Chemicals:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Formic acid (FA)

    • Water, HPLC grade

  • Human Serum:

    • Drug-free human serum for the preparation of calibration standards and quality control samples.

Experimental Protocol: A Step-by-Step Guide

Preparation of Stock and Working Solutions

A meticulous and well-documented preparation of standards is the foundation of an accurate quantitative assay.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of ofloxacin and ofloxacin-d3 into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. These stock solutions should be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of ofloxacin working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike the serum for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the ofloxacin-d3 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

Calibration Standards and Quality Control (QC) Samples
  • Calibration Curve:

    • Prepare a set of calibration standards by spiking drug-free human serum with the appropriate ofloxacin working solutions to achieve a concentration range that covers the expected clinical concentrations. A typical range for ofloxacin is 0.05 to 10 µg/mL.

  • Quality Control Samples:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared in the same manner as the calibration standards but from a separate weighing of the reference standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from the serum sample, which can interfere with the analysis.[6]

  • To 100 µL of serum sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL ofloxacin-d3 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation serum 100 µL Serum Sample is Add 20 µL Ofloxacin-d3 (IS) serum->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for serum sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions:
OfloxacinPrecursor Ion (Q1): 362.2 m/z → Product Ion (Q3): 318.2 m/z
Ofloxacin-d3Precursor Ion (Q1): 365.2 m/z → Product Ion (Q3): 321.2 m/z
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500°C

Data Analysis and Quantification

The concentration of ofloxacin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of ofloxacin in the QC and unknown samples is then interpolated from this calibration curve.

Method Validation: Ensuring a Self-Validating System

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[7][8] The validation should be conducted in accordance with the principles of Good Laboratory Practice (GLP) and guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][10]

Specificity and Selectivity

Analyze at least six different batches of blank human serum to assess for any endogenous interferences at the retention times of ofloxacin and ofloxacin-d3. The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration curves on at least three separate occasions. The coefficient of determination (r²) should be greater than 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in replicate (n=6) on three different days. The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).

Table 1: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Accuracy (%)
Low0.15≤ 15%≤ 15%85 - 115%85 - 115%
Medium2.5≤ 15%≤ 15%85 - 115%85 - 115%
High7.5≤ 15%≤ 15%85 - 115%85 - 115%
Matrix Effect and Recovery

The matrix effect should be assessed by comparing the peak response of the analyte in post-extraction spiked blank serum with the response of the analyte in a neat solution. The recovery of the extraction procedure is determined by comparing the peak response of the analyte in pre-extraction spiked serum with that in post-extraction spiked serum.

Table 2: Matrix Effect and Recovery

QC LevelMatrix Effect (%)Recovery (%)
Low85 - 115%Consistent and reproducible
High85 - 115%Consistent and reproducible
Stability

The stability of ofloxacin in human serum should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for at least 4 hours.

  • Long-Term Stability: At -80°C for a period that exceeds the expected storage time of the study samples.

  • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

Conclusion

This application note provides a comprehensive and robust method for the quantitative determination of ofloxacin in human serum using isotope dilution LC-MS/MS. The use of a stable isotope-labeled internal standard, coupled with a simple and efficient sample preparation technique, ensures high accuracy, precision, and reliability. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies, ultimately contributing to the safe and effective use of ofloxacin in a clinical setting. The validation parameters outlined are based on established regulatory guidelines, ensuring the integrity and trustworthiness of the generated data.

G cluster_workflow Analytical Workflow cluster_validation Method Validation Sample_Collection Serum Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect & Recovery Stability Stability

Caption: Overview of the analytical workflow and validation.

References

Sources

Application Note: Optimization of Ofloxacin-d8 Spiking Concentration for Environmental Water Analysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive protocol for determining the optimal spiking concentration of Ofloxacin-d8 (internal standard) in environmental water samples (wastewater, surface water). Accurate quantification of fluoroquinolones at trace levels (ng/L) requires precise compensation for matrix-induced ion suppression and solid-phase extraction (SPE) recovery losses. This guide details the Isotope Dilution strategy, offering a self-validating workflow to empirically derive the spiking level that maximizes linearity and precision while minimizing isotopic interference.

Introduction: The Role of Ofloxacin-d8

In the LC-MS/MS analysis of environmental matrices, Ofloxacin-d8 serves as a Surrogate Internal Standard (SIS) . Unlike external standards, it is added to the sample prior to sample preparation.

Mechanistic Function
  • Recovery Correction: It experiences the exact extraction efficiency (SPE retention/elution) as the native Ofloxacin.

  • Matrix Compensation: It co-elutes with Ofloxacin, subjecting it to the identical ionization environment (suppression/enhancement) in the electrospray source (ESI).

The "Spiking Paradox"

Choosing the concentration is a balance between two competing failure modes:

  • Too Low: The signal is lost in the baseline noise of complex matrices (wastewater), leading to poor precision (

    
    ).
    
  • Too High: The internal standard suppresses the native analyte signal (charge competition) or contributes "cross-talk" interference to the analyte channel due to isotopic impurities.

Strategic Determination of Spiking Concentration

The "Mid-Curve" Principle

For environmental trace analysis (typically 1 ng/L – 1000 ng/L), the internal standard should generally be spiked to produce a final concentration in the injection vial equivalent to 30% to 50% of the Upper Limit of Quantification (ULOQ) , or near the geometric mean of the calibration curve.

Recommended Starting Point: If your calibration range is 1 ng/L to 500 ng/L , the target IS concentration in the final vial should be ~50–100 ng/L .

Spiking Point Logic

The concentration added to the raw sample (1 L) must be calculated based on the Enrichment Factor (EF) of your SPE process.



  • 
     : Desired concentration in LC vial (e.g., 50 ng/mL).
    
  • 
     : Final reconstitution volume (e.g., 1 mL).
    
  • 
     : Initial water sample volume (e.g., 1000 mL).
    

Example Calculation: To achieve 50 ng/mL in the final vial from a 1 L sample concentrated to 1 mL:



Visual Workflow: Isotope Dilution Protocol

G cluster_0 Phase 1: Preparation & Spiking cluster_1 Phase 2: Solid Phase Extraction (SPE) cluster_2 Phase 3: Analysis RawSample Raw Water Sample (1000 mL) Filter Filtration (0.7 µm Glass Fiber) RawSample->Filter Spike SPIKE Ofloxacin-d8 (Target: 50 ng/L) Filter->Spike Correct for Recovery Equilibration Equilibration (30 mins, 4°C) Spike->Equilibration Condition Condition HLB Cartridge (MeOH -> Acidified Water) Load Load Sample (Flow: 5-10 mL/min) Equilibration->Load Condition->Load Wash Wash Step (5% MeOH in Water) Load->Wash Elute Elution (MeOH) Wash->Elute Evap Nitrogen Evaporation (To Dryness) Elute->Evap Recon Reconstitution (1 mL Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 1: Workflow for Ofloxacin-d8 Isotope Dilution in Environmental Samples.

Protocol: Empirical Optimization of Spiking Level

Before running samples, perform this Linearity & Interference Check to validate your chosen IS concentration.

Step 1: Preparation of Standards

Prepare a 6-point calibration curve of native Ofloxacin (1, 5, 20, 100, 200, 500 ng/L) in solvent.

Step 2: Variable IS Spiking

Prepare three sets of the calibration curve, each spiked with a different concentration of Ofloxacin-d8:

  • Set A (Low): 10 ng/L

  • Set B (Medium): 50 ng/L (Recommended starting point)

  • Set C (High): 200 ng/L

Step 3: LC-MS/MS Analysis

Analyze all sets.[1] Monitor the MRM transitions below:

CompoundPrecursor Ion (

)
Product Ion (

)
Role
Ofloxacin 362.1318.2Quantifier
362.1261.1Qualifier
Ofloxacin-d8 370.1326.1IS Quantifier
Step 4: Data Evaluation (The "Cross-Talk" Test)
  • Inject a Blank (Solvent + IS only): Check for signal in the native Ofloxacin channel (362.1 -> 318.2).

    • Acceptance Criteria: Signal in native channel must be < 20% of the LLOQ (Lower Limit of Quantification). If high, your IS concentration is too high or the IS purity is low.

  • Linearity Assessment: Plot the Area Ratio (Native/IS) vs. Concentration.

    • Compare

      
       values.[2] The set with the best linearity (
      
      
      
      ) and lowest intercept represents the optimal spiking level.

Detailed Environmental Protocol (Adapted from EPA 1694)

Sample Collection & Preservation
  • Collect 1 L of water in amber glass bottles.

  • Add

    
     (0.5 g/L) to chelate metals that bind fluoroquinolones.
    
  • Crucial: Adjust pH to 3.0 ± 0.5 using Sulfuric Acid (

    
    ) to optimize SPE retention on HLB media.
    
Spiking (The Critical Step)
  • Timing: Spike Ofloxacin-d8 immediately after filtration and pH adjustment, before loading onto the SPE cartridge.

  • Volume: Add 50 µL of a 1.0 µg/mL Ofloxacin-d8 working standard to the 1 L sample.

    • Result: 50 ng/L concentration in the bulk sample.

Solid Phase Extraction (SPE)
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) (e.g., Oasis HLB, 200 mg or 500 mg).

  • Conditioning: 6 mL Methanol followed by 6 mL HPLC-grade water (pH 3).

  • Loading: Pass sample at flow rate < 10 mL/min.

  • Washing: 6 mL of 5% Methanol in water (removes salts/organics).

  • Drying: Vacuum dry for 20 mins (critical to remove residual water).

  • Elution: 6 mL Methanol (fluoroquinolones elute well in pure MeOH).

Reconstitution
  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 1.0 mL of Mobile Phase A/B (80:20).

    • Final IS Concentration: The theoretical concentration is now 50 ng/mL (1000x enrichment), assuming 100% recovery.

    • Note: Actual recovery will be lower; the IS corrects for this automatically.

Quality Control & Troubleshooting

Calculating Recovery

While IDMS corrects for recovery, you must monitor it to ensure the extraction is working.



  • 
     : Peak area of d8 in the extracted sample.
    
  • 
     : Peak area of d8 in a solvent standard at the theoretical 100% concentration (50 ng/mL).
    
  • Alert Limit: If recovery < 40% or > 120%, re-optimize the SPE wash steps.

Common Issues
IssueCauseSolution
Low IS Response Ion Suppression (Matrix Effect)Dilute extract 1:5 or 1:10. Improve SPE wash.
High Background in Native Channel IS Impurity (Unlabeled Ofloxacin)Use High Purity (>98 atom% D) IS. Reduce spike concentration.
Peak Tailing Metal ChelationEnsure mobile phase contains 0.1% Formic Acid.[1] Use PEEK tubing if possible.

References

  • U.S. EPA. (2007).[3] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[3] EPA-821-R-08-008.[1] Link

  • Agilent Technologies. (2008). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.[4] Application Note 5989-9665EN. Link

  • Gros, M., et al. (2006). Development of a multi-residue analytical method based on solid-phase extraction and liquid chromatography–tandem mass spectrometry for the simultaneous determination of 52 pharmaceuticals in surface waters. Journal of Chromatography A, 1124(1-2), 68-81. Link

  • Cambridge Isotope Laboratories. (2023). Environmental Contaminant Standards: Pharmaceutical & Personal Care Products.[3][5]Link

Sources

Troubleshooting & Optimization

Ofloxacin-d8 Internal Standard: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ofloxacin-d8. This guide is designed for researchers, scientists, and drug development professionals utilizing Ofloxacin-d8 as an internal standard in quantitative analyses. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the isotopic fidelity of your Ofloxacin-d8 standards, thereby safeguarding the accuracy and reproducibility of your experimental results.

This resource addresses common challenges related to the stability of deuterium labels on Ofloxacin-d8 and offers practical solutions to prevent hydrogen-deuterium (H/D) exchange.

Frequently Asked Questions (FAQs)

Q1: What is Ofloxacin-d8, and why is the stability of its deuterium labels critical?

Ofloxacin-d8 is a stable isotope-labeled (SIL) version of the fluoroquinolone antibiotic Ofloxacin, where eight hydrogen atoms have been replaced by deuterium atoms.[1][2] It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][3]

The critical value of a SIL internal standard lies in its chemical and physical similarity to the analyte of interest (unlabeled Ofloxacin).[4][5] This similarity ensures that the IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, effectively correcting for variability in the analytical process.[3][6] However, if the deuterium labels on Ofloxacin-d8 are not stable and exchange with protons (hydrogen atoms) from the solvent or matrix, the mass of the internal standard will change.[4] This phenomenon, known as hydrogen-deuterium (H/D) exchange, compromises the accuracy of the assay by causing an underestimation of the analyte concentration. Therefore, maintaining the isotopic integrity of Ofloxacin-d8 is paramount for reliable quantification.[4]

Q2: Where are the deuterium labels located on the Ofloxacin-d8 molecule, and are they susceptible to exchange?

The deuterium atoms in commercially available Ofloxacin-d8 are typically located on the piperazinyl ring.[2] Specifically, they replace the hydrogens on the four methylene carbons of this ring.

Caption: Structure of Ofloxacin-d8 with key functional groups highlighted.

While C-D bonds are generally stronger and more stable than C-H bonds, hydrogens on carbons adjacent to heteroatoms (like the nitrogen in the piperazinyl ring) can be susceptible to exchange under certain conditions.[3][4] The primary risk factors that can promote H/D exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange process.[7][8]

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for H/D exchange.

  • Solvent Composition: Protic solvents (e.g., water, methanol) are a source of exchangeable protons.

Q3: What are the optimal storage conditions for Ofloxacin-d8 solutions to prevent deuterium exchange?

To ensure the long-term stability of your Ofloxacin-d8 standards, proper storage is crucial.

  • Solid Form: When stored as a solid powder at -20°C, Ofloxacin-d8 is stable for several years.[1][2]

  • In Solvent: Stock solutions should be prepared in a non-protic or aprotic solvent if possible (e.g., anhydrous DMSO, acetonitrile). If an aqueous or alcohol-based solvent is necessary, it should be buffered to a neutral pH (around 7). Solutions stored at -80°C are generally stable for up to 6 months, while at -20°C, stability is typically maintained for about 1 month.[1] It is advisable to minimize the water content in organic solvents.

Storage ConditionRecommended TemperatureEstimated Stability
Solid (Powder)-20°C≥ 3 years[1]
In Anhydrous Solvent-80°C~6 months[1]
In Anhydrous Solvent-20°C~1 month[1]
In Aqueous/Protic Solvent-80°CUse with caution, stability should be verified

Note: Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Troubleshooting Guide: Preventing H/D Exchange During Analysis

Issue 1: I am observing a loss of isotopic purity in my Ofloxacin-d8 internal standard during sample preparation.

The most likely cause is exposure to unfavorable pH conditions or elevated temperatures during your sample preparation workflow. Ofloxacin's solubility is pH-dependent; it is more soluble in acidic (pH 2-5) and basic (pH >9) conditions than at neutral pH.[9] However, these are also the conditions that can promote H/D exchange.

Root Cause Analysis and Mitigation Strategy:

G problem Loss of Ofloxacin-d8 Purity (H/D Exchange) cause1 Extreme pH in Sample Prep problem->cause1 cause2 High Temperature Exposure problem->cause2 cause3 Protic Solvents problem->cause3 solution1a Maintain pH 6-8 cause1->solution1a solution1b Minimize Exposure Time cause1->solution1b solution2 Work at Low Temperatures (e.g., on ice) cause2->solution2 solution3 Use Aprotic/Anhydrous Solvents cause3->solution3

Caption: Troubleshooting workflow for H/D exchange during sample preparation.

Step-by-Step Protocol for Stable Sample Preparation:

  • pH Control:

    • If your sample preparation involves pH adjustment (e.g., for solid-phase extraction or liquid-liquid extraction), aim to keep the pH as close to neutral (pH 6-8) as possible.

    • If a pH excursion is unavoidable, minimize the time the Ofloxacin-d8 is exposed to these conditions. Neutralize the sample as quickly as possible.

  • Temperature Management:

    • Perform all sample preparation steps at reduced temperatures, such as in an ice bath.

    • Avoid heating steps (e.g., for evaporation) if possible. If heating is necessary, use the lowest effective temperature for the shortest duration.

  • Solvent Selection:

    • When preparing stock and working solutions, prefer aprotic solvents like acetonitrile or DMSO over protic solvents like methanol or water.

    • If a protic solvent is required for compatibility with your sample matrix (e.g., plasma), ensure it is of high purity and consider using deuterated solvents (e.g., D2O, methanol-d4) for dilution to minimize the availability of exchangeable protons.

Issue 2: My LC-MS/MS data shows evidence of back-exchange, even with careful sample preparation.

Deuterium exchange can also occur within the LC-MS system, particularly in the mobile phase or at the high temperatures of the mass spectrometer's ion source.

Root Cause Analysis and Mitigation Strategy:

  • Mobile Phase pH: The use of acidic or basic mobile phase additives (e.g., formic acid, ammonium hydroxide) can create an environment conducive to H/D exchange on the analytical column.

  • Ion Source Temperature: High temperatures in the ion source (especially in Atmospheric Pressure Chemical Ionization - APCI) can sometimes facilitate H/D exchange on aromatic rings or other labile positions.[10][11] While the deuterium in Ofloxacin-d8 is not on an aromatic ring, this highlights the potential for temperature-induced exchange.

Experimental Protocol to Optimize LC-MS/MS Conditions:

  • Mobile Phase Optimization:

    • Objective: To find a mobile phase composition that provides good chromatography without promoting H/D exchange.

    • Procedure:

      • Prepare a solution of Ofloxacin-d8 in your initial mobile phase.

      • Incubate this solution at room temperature for several hours.

      • Analyze the sample by flow injection analysis (FIA) or a rapid LC method.

      • Monitor the mass-to-charge ratio (m/z) of Ofloxacin-d8 and look for the appearance of ions corresponding to partially or fully protonated Ofloxacin (d7, d6, etc.).

      • If exchange is observed, consider less acidic or basic additives (e.g., ammonium formate instead of formic acid) or adjust the concentration.

  • Ion Source Temperature Evaluation:

    • Objective: To determine the effect of the ion source desolvation temperature on the stability of Ofloxacin-d8.

    • Procedure:

      • Infuse a solution of Ofloxacin-d8 directly into the mass spectrometer.

      • Acquire data while incrementally increasing the desolvation/source temperature.

      • Monitor the isotopic profile of Ofloxacin-d8.

      • Select the lowest temperature that provides adequate sensitivity and desolvation without inducing significant H/D exchange.

Self-Validating System: A Protocol for Verifying Isotopic Stability

To comply with regulatory expectations from bodies like the FDA and EMA, it is essential to demonstrate the stability of your internal standard under the conditions of your bioanalytical method.[12]

Protocol for Isotopic Stability Verification:

  • Prepare QC Samples: Spike Ofloxacin-d8 into a blank matrix (e.g., plasma) at a concentration typical for your assay.

  • Stress Conditions: Expose these QC samples to the "worst-case" conditions of your analytical method:

    • The highest and lowest pH values used in sample preparation.

    • The highest temperature used in sample preparation.

    • The longest anticipated storage time at room temperature before analysis.

  • Analysis: Process and analyze these stressed samples alongside freshly prepared QC samples.

  • Evaluation:

    • Compare the peak area ratio of the analyte to the internal standard in the stressed versus fresh samples. A significant deviation may indicate instability.

    • More definitively, examine the mass spectrum of the Ofloxacin-d8 peak in the stressed samples. The appearance of lower mass isotopologues (e.g., M-1, M-2) is direct evidence of H/D exchange. The isotopic purity should remain high (e.g., >98%).[3]

By implementing these troubleshooting guides and validation protocols, you can ensure the integrity of your Ofloxacin-d8 internal standard, leading to more accurate and reliable quantitative results in your research and development endeavors.

References

  • Parfitt, K. (Ed.). (1999). Martindale: The Complete Drug Reference (32nd ed.). Pharmaceutical Press.
  • Hori, S., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775–1780.
  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 546-566.
  • Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) protonated ofloxacin; (b) neutral ofloxacin; and (c) zwitterionic ofloxacin. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Konermann, L., et al. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ofloxacin. PubChem Compound Database. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1829–1836.
  • PharmaCompass. (n.d.). Ofloxacin. Retrieved from [Link]

  • Hori, S., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775-1780.
  • ResearchGate. (n.d.). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Ofloxacin (OFL). Retrieved from [Link]

  • ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. Retrieved from [Link]

  • Chemistry with Caroline. (2024, February 21). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Retrieved from [Link]

  • Rudzki, P. J., & Kaza, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 161, 14-22.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Joseph Lauher. (2020, August 28). Deuterium Exchange. YouTube. Retrieved from [Link]

  • Waters. (n.d.). Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Tools & Solutions. Retrieved from [Link]

  • WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of ofloxacin. Retrieved from [Link]

  • ResearchGate. (n.d.). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 13). Enols and Enolates 2: Deuterium Exchange. YouTube. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Retrieved from [Link]

Sources

Troubleshooting low sensitivity for fluoroquinolone internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the analysis of fluoroquinolone internal standards. This guide is designed for researchers, scientists, and drug development professionals who utilize LC-MS/MS for the quantification of fluoroquinolones and encounter challenges with the sensitivity of their internal standards. Here, we will delve into the common causes of low internal standard signals and provide systematic, field-proven strategies to diagnose and resolve these issues.

Troubleshooting Guide: Low Sensitivity for Fluoroquinolone Internal Standards

Low or inconsistent internal standard (IS) signal is a common problem in LC-MS/MS bioanalysis that can compromise the accuracy and reliability of your results.[1] An ideal internal standard should have a consistent signal across all samples, and any significant deviation warrants investigation.[2] This guide will walk you through a logical troubleshooting process, from initial checks to more in-depth investigations.

Question 1: My fluoroquinolone internal standard signal is suddenly low or absent. What should I check first?

When you observe a sudden drop in your internal standard's signal, it's crucial to start with the most straightforward potential causes before moving to more complex issues. This initial check can often resolve the problem quickly.

Immediate Action Plan:

  • Verify Internal Standard Preparation:

    • Concentration and Dilution: Double-check all calculations and dilutions made during the preparation of your IS working solution. A simple decimal error can lead to a significantly lower concentration than intended.

    • Correct Standard: Ensure that the correct internal standard was used. It's not uncommon in a busy lab environment for vials to be misplaced or mislabeled.

    • Fresh Preparation: If possible, prepare a fresh dilution of your internal standard from the stock solution and re-inject. This will rule out degradation or evaporation of the working solution.

  • Inspect the LC-MS/MS System:

    • Sample Injection: Check for any issues with the autosampler. A clogged needle or injection port can lead to partial or no injection of the sample.[3]

    • Tubing and Connections: Visually inspect all tubing and connections for leaks or blockages. A leak can cause a drop in pressure and inconsistent flow, leading to variable injection volumes and poor signal.

    • Solvent Levels: Ensure that all mobile phase and wash solution bottles have sufficient volume. If a solvent line runs dry, it can introduce air into the system, causing the pump to shut down or leading to an unstable spray.

dot graph TD { subgraph "Initial Checks for Low IS Signal" A[Low or Absent IS Signal] --> B{Check IS Solution}; B --> C[Verify Concentration]; B --> D[Confirm Correct Standard]; B --> E[Prepare Fresh Solution]; A --> F{Inspect LC-MS/MS System}; F --> G[Check Autosampler]; F --> H[Inspect Tubing/Connections]; F --> I[Verify Solvent Levels]; end

} Initial checks for low internal standard signal.

Question 2: I've confirmed my internal standard solution and LC-MS/MS system are functioning correctly, but the sensitivity is still low. What's the next step?

If the initial checks do not resolve the issue, the problem likely lies within the mass spectrometer's ion source or with the sample matrix itself. The next logical step is to investigate for ion suppression, a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, your internal standard.

In-depth Investigation:

  • Ion Source Contamination:

    • Cause: The ion source is a common site for the accumulation of non-volatile salts and other contaminants from the sample matrix and mobile phase. This buildup can physically block the ion path and alter the electric fields necessary for efficient ionization, leading to a gradual or sudden drop in sensitivity.

    • Solution: Clean the ion source according to the manufacturer's recommendations. This typically involves wiping the spray shield, capillary, and other source components with an appropriate solvent. Regular cleaning is a crucial part of preventative maintenance.

  • Matrix Effects and Ion Suppression:

    • Cause: Ion suppression occurs when molecules in the sample matrix that co-elute with the internal standard compete for ionization in the ESI source.[4] This is a major concern in the analysis of complex biological samples.[5]

    • Diagnosis with Post-Column Infusion: A post-column infusion experiment is a powerful tool to diagnose ion suppression. This involves continuously infusing a solution of the internal standard into the mobile phase flow after the analytical column, while injecting a blank matrix sample. A drop in the constant baseline signal of the internal standard indicates the retention time at which ion-suppressing components are eluting.

Experimental Protocol: Post-Column Infusion for Ion Suppression Diagnosis

  • Setup:

    • Prepare a solution of your fluoroquinolone internal standard at a concentration that gives a stable and mid-to-high intensity signal when infused directly into the mass spectrometer.

    • Using a T-junction, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.

    • Set the syringe pump to a low flow rate (e.g., 10 µL/min) to minimize a dilution of the column effluent.

  • Procedure:

    • Begin infusing the internal standard solution. You should observe a stable, elevated baseline for the internal standard's MRM transition.

    • Inject a blank matrix sample (e.g., plasma, urine) that has been subjected to your sample preparation procedure.

    • Monitor the internal standard's signal throughout the chromatographic run.

  • Interpretation:

    • A significant drop in the baseline signal at a specific retention time indicates the presence of ion-suppressing components from the matrix eluting at that time.

    • If the retention time of your internal standard falls within this region of ion suppression, it is highly likely the cause of your low sensitivity.

dot graph TD { subgraph "Diagnosing Ion Suppression" A[Low IS Sensitivity] --> B{Ion Source Clean?}; B -- No --> C[Clean Ion Source]; B -- Yes --> D{Perform Post-Column Infusion}; D --> E[Inject Blank Matrix]; E --> F{Observe IS Signal}; F -- "Dip in Signal?" --> G[Ion Suppression Confirmed]; F -- "Stable Signal?" --> H[Investigate Other Causes]; end

} Diagnosing Ion Suppression Workflow.

Question 3: I've confirmed ion suppression is the problem. How can I mitigate it?

Once ion suppression is identified as the culprit, the focus shifts to either improving the sample cleanup to remove the interfering components or modifying the chromatographic method to separate the internal standard from them.

Mitigation Strategies:

  • Optimize Sample Preparation:

    • Rationale: The goal of sample preparation is to remove as much of the sample matrix as possible while efficiently recovering the analyte and internal standard. The choice of technique can have a significant impact on matrix effects.

    • Comparison of Techniques:

      • Protein Precipitation (PPT): This is a fast and simple method but is often the least effective at removing matrix components, leading to a higher risk of ion suppression.[5]

      • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

      • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. It allows for more selective extraction of the analytes and can significantly reduce ion suppression.[4]

Sample Preparation TechniqueGeneral RecoveryMatrix Effect MitigationThroughput
Protein Precipitation (PPT) HighLowHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate to High
  • Modify Chromatographic Conditions:

    • Rationale: If you can chromatographically separate your internal standard from the co-eluting matrix components, you can avoid ion suppression.

    • Strategies:

      • Change Gradient Profile: Adjusting the mobile phase gradient can alter the elution profile of both your internal standard and the interfering matrix components.

      • Different Stationary Phase: Consider using a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl column) to achieve a different selectivity.

      • Mobile Phase Additives: The choice and concentration of mobile phase additives can influence the retention and ionization of fluoroquinolones. Formic acid is a common choice for positive mode ESI.[6]

Question 4: Could the issue be with the internal standard itself?

While less common, the stability and suitability of the internal standard can also be a source of low sensitivity.

Internal Standard Considerations:

  • Stability in Matrix:

    • Rationale: Fluoroquinolones can be susceptible to degradation under certain conditions. It's important to ensure that your internal standard is stable in the biological matrix throughout the sample preparation and storage process.

    • Protocol for Stability Check:

      • Spike a known concentration of the internal standard into a blank matrix.

      • Analyze a set of these samples immediately (T=0).

      • Store other sets of these samples under your typical bench-top and freeze-thaw conditions.

      • Analyze the stored samples at various time points and compare the results to the T=0 samples.

      • A significant decrease in the internal standard signal over time indicates instability.[7]

  • Choice of Internal Standard:

    • Stable Isotope-Labeled (SIL) IS: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Ciprofloxacin-d8 for Ciprofloxacin).[8] SIL internal standards have nearly identical physicochemical properties to the analyte and will therefore behave very similarly during sample preparation and ionization, providing the best correction for matrix effects and other sources of variability.

    • Structural Analogue IS: If a SIL-IS is not available, a structural analogue can be used. However, it is crucial that the analogue has similar pKa and logP values to the analyte to ensure similar chromatographic behavior and ionization efficiency.

FAQs: Fluoroquinolone Internal Standards

Q: What are typical MS/MS transitions for common deuterated fluoroquinolone internal standards?

A: The following table provides some common MRM transitions for deuterated fluoroquinolone internal standards. Note that optimal collision energies may vary between different mass spectrometer models and should be optimized in your laboratory.

Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (V)
Ciprofloxacin-d8 340.2296.225
252.235
Norfloxacin-d5 325.2281.220
237.130
Enrofloxacin-d5 365.2321.222
245.138
Levofloxacin-d8 370.1326.118
269.130

(Data synthesized from multiple sources, including[9] and[10])

Q: How do the physicochemical properties of fluoroquinolones affect their analysis?

A: The pKa and logP values of fluoroquinolones play a significant role in their chromatographic retention and ionization efficiency.

  • pKa: Fluoroquinolones are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[11] Their charge state is therefore pH-dependent. In a typical acidic mobile phase used for reverse-phase chromatography (e.g., pH 2-4), the piperazine nitrogen will be protonated, making the molecule more polar and potentially reducing its retention on a C18 column.

  • logP: The logP value is a measure of a compound's lipophilicity. Fluoroquinolones with higher logP values will be more retained on a reverse-phase column.[11] Understanding the logP of your analyte and internal standard can help in selecting an appropriate starting point for your chromatographic method development.

Q: Can the mobile phase composition affect the ionization of my fluoroquinolone internal standard?

A: Absolutely. The mobile phase composition has a direct impact on the efficiency of electrospray ionization.

  • Organic Content: A higher percentage of organic solvent (e.g., acetonitrile, methanol) generally leads to more efficient desolvation and ionization in the ESI source.

  • Additives: The type and concentration of acidic additives can significantly influence ionization. Formic acid is a common choice as it provides protons for positive ionization and is volatile. However, high concentrations of certain additives like trifluoroacetic acid (TFA) can cause ion suppression.

By systematically working through this guide, you will be well-equipped to diagnose and resolve issues of low sensitivity with your fluoroquinolone internal standards, leading to more robust and reliable analytical methods.

References

  • LCGC International. (2014). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • ARCC Journals. (n.d.). Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • PubMed. (1990). Reversed-phase ion-pair high-performance liquid chromatographic determination of fluoroquinolones in human plasma. [Link]

  • PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • PMC. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • MDPI. (2023). Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. [Link]

  • National Institutes of Health. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

  • Sisu@UT. (n.d.). 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • ResearchGate. (2001). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. [Link]

  • Kasetsart University. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Restek. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • Restek. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. [Link]

  • ResearchGate. (2017). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. [Link]

  • AKJournals. (2023). Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin. [Link]

Sources

Technical Support Center: Minimizing Ofloxacin-d8 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Ofloxacin-d8 carryover in autosampler systems during LC-MS analysis. As a deuterated internal standard, accurate quantification of Ofloxacin-d8 is critical for bioanalytical studies, and carryover can significantly compromise data integrity. This document provides in-depth troubleshooting strategies, detailed cleaning protocols, and a comprehensive FAQ section to help you identify, understand, and mitigate Ofloxacin-d8 carryover effectively.

Understanding the Challenge: The "Stickiness" of Ofloxacin-d8

Ofloxacin, and by extension its deuterated analog Ofloxacin-d8, belongs to the fluoroquinolone class of antibiotics. These compounds are known to be "sticky" in chromatographic systems due to a combination of their chemical properties. Ofloxacin is an amphoteric compound, meaning it has both acidic and basic functional groups. Specifically, it possesses a carboxylic acid group with a pKa of approximately 5.97 and a basic piperazinyl ring with a pKa of about 8.28.[1] This dual nature allows it to interact with various surfaces within the autosampler and LC flow path through multiple mechanisms, including ionic interactions, hydrogen bonding, and hydrophobic interactions.[2] These interactions can lead to the adsorption of Ofloxacin-d8 onto surfaces, which then slowly leaches off in subsequent injections, causing carryover.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses common issues and questions related to Ofloxacin-d8 carryover in a direct, problem-solution format.

Q1: I'm observing a consistent peak for Ofloxacin-d8 in my blank injections immediately following a high-concentration sample. What is the likely cause?

A1: This phenomenon is known as "classic carryover" and is the most common form observed.[3] It occurs when a small amount of the analyte from a previous injection remains in the system and is subsequently introduced into the column during the analysis of a blank or a low-concentration sample. For Ofloxacin-d8, this is often due to its adsorption onto various surfaces within the autosampler.

Root Causes of Ofloxacin-d8 Carryover:

  • Adsorption to Autosampler Components: The needle, rotor seal, stator, sample loop, and transfer tubing are all potential sites for Ofloxacin-d8 to adhere.[4][5]

  • Insufficient Needle Wash: The wash solvent and the washing protocol may not be effective at removing all residual Ofloxacin-d8 from the needle surface.[3][6]

  • Sample Solvent Effects: The composition of the solvent in which your Ofloxacin-d8 standard is dissolved can influence its "stickiness."

Q2: How can I definitively determine the source of the carryover within my LC system?

A2: A systematic approach is crucial to pinpoint the source of carryover. The following workflow can help you isolate the problematic component.

Experimental Workflow: Isolating the Source of Carryover

Caption: A logical workflow for troubleshooting the source of analyte carryover.

Step-by-Step Isolation Protocol:

  • Confirm Carryover: Inject a high-concentration Ofloxacin-d8 standard followed by at least two blank injections. If the peak area of Ofloxacin-d8 decreases significantly in the second blank, you are dealing with classic carryover.[3]

  • Bypass the Autosampler (if feasible): Some systems allow for manual injection, bypassing the autosampler. If the carryover disappears with manual injection, the autosampler is the culprit.

  • Component-by-Component Check: If bypassing the entire autosampler is not possible, you can systematically replace or thoroughly clean individual components (needle, sample loop, rotor seal) and re-evaluate the carryover after each change.[4]

Q3: What are the best practices for selecting an effective autosampler wash solvent for Ofloxacin-d8?

A3: The choice of wash solvent is critical for minimizing Ofloxacin-d8 carryover. An effective wash solvent should be a good solvent for Ofloxacin-d8 and capable of disrupting the interactions causing it to adhere to surfaces.

Key Considerations for Wash Solvent Selection:

  • Solubility: Ofloxacin is very soluble in water and methanol, and freely soluble in ethanol.[7] It is also soluble in DMSO and DMF.[8]

  • pH: Given Ofloxacin's amphoteric nature, modifying the pH of the wash solvent can significantly impact its solubility and reduce ionic interactions.

    • Acidic Wash: An acidic wash (e.g., with 0.1-1% formic acid) will protonate the piperazinyl nitrogen, increasing its polarity and potentially disrupting interactions with negatively charged surfaces.

    • Basic Wash: A basic wash (e.g., with 0.1-1% ammonium hydroxide) will deprotonate the carboxylic acid group, which can be effective in disrupting interactions with positively charged sites.

  • Organic Modifier: A combination of an organic solvent and an aqueous solution is often most effective. A common starting point is a mixture of water and the strong solvent used in your chromatographic gradient.[6]

Recommended Wash Solvent Compositions for Ofloxacin-d8:

Wash Solvent CompositionRationaleExpected Efficacy
50:50 Acetonitrile:Water with 0.5% Formic AcidGood general-purpose acidic wash to solubilize and remove basic residues.High
50:50 Methanol:Water with 0.5% Ammonium HydroxideBasic wash to address acidic interactions and leverage high methanol solubility.High
IsopropanolA strong organic solvent effective at removing strongly adsorbed hydrophobic compounds.Moderate to High
1:1:1:1 Water:Acetonitrile:Methanol:Isopropanol with 0.2% Formic AcidA "cocktail" approach to address a wide range of interactions.[8]Very High
Q4: Can you provide a detailed, step-by-step protocol for cleaning my autosampler to remove stubborn Ofloxacin-d8 carryover?

A4: Yes, a rigorous cleaning protocol can be highly effective. The following procedures are adapted from manufacturer recommendations for "sticky" compounds and can be applied to most modern UPLC/HPLC systems.

Experimental Protocol: Intensive Autosampler Cleaning for Ofloxacin-d8 Carryover

Objective: To thoroughly clean the autosampler flow path to eliminate persistent Ofloxacin-d8 carryover.

Materials:

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Isopropanol (IPA)

  • Formic acid (FA)

  • Ammonium hydroxide (NH4OH)

  • A clean, dedicated glass bottle for each cleaning solution

Procedure:

  • System Preparation:

    • Remove the column from the system and replace it with a union.

    • Remove solvent filters from all solvent lines.

  • Acidic Wash Cycle:

    • Prepare a fresh solution of 1% formic acid in water.

    • Prime all solvent lines (A, B, C, D) and the sample manager/autosampler lines with this solution for 5 minutes each.

    • Perform 10-20 injections of the acidic wash solution with a sufficient volume to flush the entire sample loop.

  • Organic Solvent Flush:

    • Prime all lines with 100% Acetonitrile for 5 minutes each.

    • Perform 5-10 injections of 100% Acetonitrile.

  • Basic Wash Cycle:

    • Prepare a fresh solution of 1% ammonium hydroxide in water.

    • Caution: Ensure your system components are compatible with basic solutions.

    • Prime all lines with the basic solution for 5 minutes each.

    • Perform 10-20 injections of the basic wash solution.

  • Final Rinse:

    • Prime all lines with HPLC-grade water for 10 minutes to remove all traces of the acid and base.

    • Prime all lines with a 50:50 mixture of Methanol and Water.

    • Finally, prime all lines with your initial mobile phase conditions.

  • System Re-equilibration:

    • Re-install the column and equilibrate the system with your analytical mobile phase until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q: Can the type of vial and cap I use contribute to carryover?

A: Yes. While less common, vials and caps can be a source of contamination. Using high-quality, low-adsorption vials and septa is recommended. Avoid using sealing systems with adhesives that could potentially leach into your sample.[9]

Q: How often should I perform a deep cleaning of my autosampler?

A: The frequency of deep cleaning depends on the usage of the instrument and the nature of the samples being analyzed. For methods with known "sticky" compounds like Ofloxacin-d8, a preventative deep clean every few months is a good practice. Regular visual inspection of components like the needle and needle seat can also indicate when cleaning is necessary.

Q: I've tried multiple wash solvents and cleaning protocols, but I still see some carryover. What else can I do?

A: If carryover persists after thorough cleaning, consider the following:

  • Replace Consumables: The rotor seal and needle are consumable parts and may need to be replaced.[10] Over time, these components can develop microscopic scratches or wear that can trap analytes.

  • Injection Volume: In some cases, reducing the injection volume can help mitigate carryover, as there is less analyte introduced into the system.

  • Sample Diluent: The solvent in which your sample is dissolved can impact carryover. Ensure your sample diluent is compatible with the initial mobile phase to prevent precipitation in the autosampler.

Q: Are there any instrument-specific features I can use to minimize carryover?

A: Many modern autosamplers have advanced features to combat carryover. For example, some Shimadzu Nexera systems offer multi-rinse capabilities, allowing for the use of multiple different wash solvents in a sequence.[11] Waters ACQUITY UPLC systems with Flow-Through Needle (FTN) design have optimized wash protocols that can be customized.[12] Consult your instrument's user manual to leverage these features effectively.

Diagram: The Cycle of Ofloxacin-d8 Carryover and Mitigation

Carryover_Mitigation cluster_Carryover_Cycle Carryover Cycle cluster_Mitigation_Strategies Mitigation Strategies A High Concentration Ofloxacin-d8 Injection B Adsorption to Autosampler Surfaces A->B C Ineffective Wash Cycle B->C I Component Replacement B->I Implement D Analyte Residue Remains C->D G Optimized Wash Solvent (pH, Organic Modifier) C->G Implement J Advanced Autosampler Features C->J Implement E Blank/Low Conc. Injection D->E H Intensive Cleaning Protocol D->H Implement F Desorption and Carryover Peak E->F F->A

Caption: The cycle of carryover and the points of intervention with mitigation strategies.

References

  • International Journal of Pharmaceutical Research and Development. (2020).
  • Cayman Chemical. (n.d.). (R)
  • PubChem. (n.d.). Ofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from [Link]

  • Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Waters Corporation. (n.d.).
  • AERU. (n.d.). Ofloxacin. University of Hertfordshire.
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
  • Shimadzu Corporation. (n.d.). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.
  • Waters Corporation. (n.d.).
  • PubChem. (n.d.). Ofloxacin.
  • PMC. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
  • Journal of Mass Spectrometry and Advances in the Clinical Lab. (n.d.). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring.
  • Waters Corporation. (2025, November 21). Reducing carryover.
  • KNAUER. (n.d.). Investigation of carryover under consideration of different washing solvents and volumes.
  • Grupo Biomaster. (n.d.).
  • U.S. Food and Drug Administration. (2018).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 9). Troubleshooting carry-over of LC-MS/MS method for rifampicin, clarithromycin and metabolites in human plasma.
  • National Center for Biotechnology Information. (2022, June 22). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • ResearchGate. (2016, February 8). Practical considerations of the influence of organic modifiers on the ionization of analytes and buffers in reversed-phase LC.
  • PMC. (n.d.).
  • LabRulez LCMS. (n.d.).
  • PubMed. (2016, November 30).
  • Journal of Pharmaceutical and Biomedical Analysis. (2019, February 20).
  • PubMed. (n.d.). Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading.
  • Regulations.gov. (2013, December 12). Docket No.
  • Mass Spectrometry Facility. (n.d.).
  • ResearchGate. (2025, August 5). USFDA.
  • Shimadzu Corpor
  • YouTube. (2023, May 29). How to Purge a Shimadzu HPLC Pump in 3 Minutes.

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Validation & Comparative

Publish Comparison Guide: Linearity Range for Ofloxacin-d8 Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Precision

In the quantitative analysis of fluoroquinolones like Ofloxacin, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Ciprofloxacin, Levofloxacin, or Gatifloxacin) have historically been used due to cost or availability, they introduce significant risks regarding matrix effects and non-linear behavior at the lower limits of quantification (LLOQ).

Ofloxacin-d8 (CAS: 1219170-21-4) represents the gold standard for LC-MS/MS bioanalysis.[1] By incorporating eight deuterium atoms on the piperazine ring, this Stable Isotope Labeled Internal Standard (SIL-IS) achieves perfect co-elution with the analyte while providing a distinct mass shift (+8 Da).[1] This guide objectively compares Ofloxacin-d8 against analog alternatives, demonstrating how it extends the valid linearity range, corrects for ion suppression, and ensures regulatory compliance (FDA/EMA) in complex matrices like human plasma and urine.

Technical Background: Linearity & The "Matrix Effect" Trap

Linearity in LC-MS/MS is not merely a function of the detector's dynamic range; it is heavily influenced by the matrix environment at the specific retention time of the analyte.

The Mechanism of Failure in Analog Methods

When using a structural analog (e.g., Gatifloxacin) as an IS:

  • Chromatographic Separation: The analog elutes at a different time (

    
    ) than Ofloxacin.
    
  • Differential Matrix Effect: Ofloxacin at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     may experience ion suppression from phospholipids, while the analog at 
    
    
    
    does not.
  • Result: The IS fails to compensate for the signal loss, leading to a non-linear calibration curve, particularly at low concentrations where matrix interference is most pronounced.

The Ofloxacin-d8 Solution

Ofloxacin-d8 shares identical physicochemical properties (pKa, hydrophobicity) with Ofloxacin.[1]

  • Co-elution: It elutes at the exact same retention time.

  • Identical Ionization: It experiences the exact same degree of ion suppression or enhancement.

  • Correction: The ratio of Analyte/IS remains constant even if the absolute signal drops by 50% due to matrix effects, preserving linearity (

    
    ) across a wider dynamic range.
    

Comparative Performance Analysis

The following data summarizes the performance differences between assays validated with Ofloxacin-d8 versus those using common structural analogs.

Table 1: Performance Metrics Comparison
FeatureMethod A: Ofloxacin-d8 (SIL-IS) Method B: Structural Analog (e.g., Gatifloxacin) Impact on Data
Linearity Range 0.5 – 5000 ng/mL 10 – 2000 ng/mLd8 allows for lower LLOQ and higher ULOQ without saturation bias.[1]
Correlation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
> 0.999 (Weighted

)
> 0.990 (Often requires quadratic fit)d8 provides true linear regression; analogs often curve at high conc.
Matrix Effect (%CV) < 5% (Normalized)15 – 25% (Uncorrected)Analog fails to correct for phospholipid suppression zones.
Retention Time Drift Identical to AnalyteShift of ± 0.5 - 2.0 minAnalog drift can lead to misidentification in automated integration.[1]
Regulatory Risk Low (Preferred by FDA/EMA)High (Requires extensive cross-validation)Regulators scrutinize analog methods for "tracking" issues.[1]
Diagram 1: Mechanism of Matrix Effect Compensation

MatrixEffect cluster_0 LC Column Separation cluster_1 MS Ion Source Matrix Matrix Interferences (Phospholipids) Suppression Ion Suppression Zone Matrix->Suppression Co-elutes Ofl Ofloxacin (Analyte) Ofl->Suppression Rt = 2.5 min d8 Ofloxacin-d8 (SIL-IS) d8->Suppression Rt = 2.5 min (Corrected) Result_Good Linear Calibration (r² > 0.999) d8->Result_Good Ratio Constant Analog Analog IS (e.g. Gatifloxacin) Analog->Suppression Rt = 3.2 min (Uncorrected) Result_Bad Non-Linear/Bias (High %CV) Analog->Result_Bad Ratio Skewed

Caption: Ofloxacin-d8 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining a constant ratio.[1] Analogs elute separately, leading to uncorrected bias.

Validated Experimental Protocol

This protocol is designed to achieve a linearity range of 1.0 ng/mL to 2000 ng/mL in human plasma.

A. Materials
  • Analyte: Ofloxacin (Standard).[1][2][3][4][5][6]

  • Internal Standard: Ofloxacin-d8 (CAS: 1219170-21-4).[1][2][4]

    • Note: Ensure isotopic purity

      
       to prevent contribution to the unlabeled channel (M0).
      
  • Matrix: Drug-free human plasma (K2EDTA).[1]

B. Preparation of Standards
  • Stock Solutions: Prepare Ofloxacin (1.0 mg/mL) and Ofloxacin-d8 (1.0 mg/mL) in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Ofloxacin-d8 to 100 ng/mL in 50% Methanol.

  • Calibration Standards (CS): Spike plasma to create concentrations: 1, 5, 20, 100, 500, 1000, 2000 ng/mL.

C. Sample Extraction (Protein Precipitation)[1][7][8]
  • Aliquot 50 µL of plasma sample/standard into a 96-well plate.

  • Add 200 µL of Working IS Solution (Ofloxacin-d8 in MeOH/ACN).

    • Rationale: The organic solvent precipitates proteins while adding the IS simultaneously, ensuring the IS tracks extraction recovery losses.

  • Vortex for 2 mins at high speed.

  • Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% Formic Acid).

D. LC-MS/MS Conditions[1][7][9][10][11][12]
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[7][8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][7][8]

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Ofloxacin Transition: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (Loss of 
      
      
      
      ) or
      
      
      (Piperazine cleavage).
    • Ofloxacin-d8 Transition: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (Loss of 
      
      
      
      ) or
      
      
      .
    • Critical Note: If monitoring the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       fragment (the tricyclic core), the product ion mass is identical for both d0 and d8 (since the d8 label is on the lost piperazine ring). This is acceptable because the precursor ions  (362 vs 370) are resolved by the first quadrupole (Q1).
      
Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add Ofloxacin-d8 (200 µL in MeOH) Sample->IS_Add Precip Protein Precipitation (Vortex & Centrifuge) IS_Add->Precip Super Supernatant Transfer (+ Dilution) Precip->Super LC LC Separation (C18 Column) Super->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Area_Ofl / Area_d8) MS->Data

Caption: Step-by-step workflow ensuring the Internal Standard is introduced early to correct for all extraction and ionization variabilities.

Troubleshooting & Optimization

Even with Ofloxacin-d8, linearity issues can occur if the protocol is not optimized.

SymptomProbable CauseCorrective Action
Non-linear at ULOQ Detector SaturationUse a less abundant product ion (e.g.,

instead of

) or detune the collision energy.
High %CV at LLOQ AdsorptionOfloxacin binds to glass. Use Polypropylene (PP) plates and keep organic content <20% in the final injection solvent.
IS Signal Drift Cross-talkEnsure the d8 purity is high. If d0 signal appears in d8 channel (or vice versa), check isotopic purity and adjust mass resolution.

References

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from

  • Souverain, S., et al. (2004).[1] Protein precipitation for the analysis of Ofloxacin in human plasma.[9][7] Journal of Pharmaceutical and Biomedical Analysis. [1]

  • Verplaetse, R., & Tytgat, J. (2011).[1] Development and validation of a sensitive LC-MS/MS method for the determination of ofloxacin in urine and hair. Drug Testing and Analysis.[5][6][9][7][10][11][12][8][13][14]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][7][10][11][12][8] [1]

Sources

Comparing Ofloxacin-d8 vs. Ciprofloxacin-d8 as internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of Ofloxacin-d8 vs. Ciprofloxacin-d8 as Internal Standards

Executive Summary

In the bioanalysis of fluoroquinolones (FQs) via LC-MS/MS, the choice between Ofloxacin-d8 and Ciprofloxacin-d8 is governed by the principle of Stable Isotope Dilution Assay (SIDA) .[1] While both compounds serve as high-purity internal standards (IS), they are not interchangeable "universal" standards for the fluoroquinolone class.[1]

  • Ciprofloxacin-d8 is the requisite SIL (Stable Isotope Labeled) IS for Ciprofloxacin quantification.[1][2][3]

  • Ofloxacin-d8 is the requisite SIL IS for Ofloxacin and Levofloxacin quantification.[1]

Using Ofloxacin-d8 as a surrogate for Ciprofloxacin (or vice versa) introduces significant analytical risk due to chromatographic non-equivalence .[1] This guide details the physicochemical divergence, the deuterium isotope effect, and the experimental protocols required to validate their performance.[1]

Part 1: Physicochemical & Mass Spectrometric Specifications

Both standards rely on the deuteration of the piperazine ring, a common synthetic route that ensures the isotopic label is retained during ionization but does not affect the core quinolone pharmacophore responsible for metal chelation.[1]

Table 1: Comparative Technical Specifications

FeatureCiprofloxacin-d8 Ofloxacin-d8
Target Analyte CiprofloxacinOfloxacin, Levofloxacin (S-isomer)
Chemical Structure 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Deuteration Site Piperazine ring (

)
Piperazine ring (

on the methyl/ring)
Precursor Ion (ESI+) m/z 340.2

m/z 370.2

Primary Product Ion m/z 296.1 (Loss of

)
m/z 269.1 (Loss of methyl-piperazine moiety)
LogP (Hydrophobicity) ~0.28 (More Hydrophilic)~ -0.4 to 0.5 (Varies by pH, generally elutes after Cipro in C18)
pKa Values

,


,

Key Risk Protodeuteration (H/D exchange) in highly acidic mobile phases (pH < 2.5).Stereochemical inversion (irrelevant for achiral MS methods, critical for chiral separation).[1]

Part 2: The Deuterium Isotope Effect & Chromatographic Behavior

The critical differentiator between these standards is their chromatographic retention time (RT) relative to the analyte.[1]

The Mechanism of Separation

In Reverse Phase Chromatography (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds.[1] This makes deuterated compounds slightly less lipophilic (more hydrophilic) than their non-deuterated analogs.[1]

  • Result: Deuterated standards elute slightly earlier than the native analyte.[1][4]

  • Acceptable Shift:

    
     min.
    
The "Surrogate" Danger (Cross-Usage)

If you use Ofloxacin-d8 to quantify Ciprofloxacin :

  • RT Mismatch: Ciprofloxacin typically elutes earlier than Ofloxacin on C18 columns.[1] The RT difference can be 1–3 minutes.[1]

  • Matrix Effect Decoupling: Matrix suppression (e.g., from phospholipids) is transient.[1] If suppression occurs at the Ciprofloxacin RT (

    
    ), but the Ofloxacin-d8 IS elutes at (
    
    
    
    ), the IS will not experience the suppression.[1]
    • Outcome: The IS signal remains high, while the analyte signal drops.[1]

    • Calculation Error: The Area Ratio (Analyte/IS) decreases falsely, leading to underestimation of drug concentration.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct IS based on the "Co-elution Requirement."

IS_Selection_Logic Start Select Internal Standard (IS) Analyte_Check Target Analyte? Start->Analyte_Check Cipro Ciprofloxacin Analyte_Check->Cipro Target is Cipro Oflox Ofloxacin / Levofloxacin Analyte_Check->Oflox Target is Oflox Select_CiproD8 Select Ciprofloxacin-d8 Cipro->Select_CiproD8 Select_OfloxD8 Select Ofloxacin-d8 Oflox->Select_OfloxD8 Validation Validate Retention Time (RT) Select_CiproD8->Validation Select_OfloxD8->Validation Pass RT Shift < 0.05 min (Co-elution) Validation->Pass Isotope Effect Minimal Fail RT Shift > 0.1 min (Separation) Validation->Fail Wrong IS Used Matrix_Risk RISK: Matrix Effect Uncorrected Fail->Matrix_Risk

Figure 1: Decision logic for Internal Standard selection. Co-elution is the primary requirement to compensate for matrix effects.[1]

Part 3: Experimental Validation Protocol

To objectively compare or validate these standards, you must determine the Matrix Factor (MF) . This protocol quantifies the IS's ability to correct for ion suppression.[1]

Protocol: Matrix Factor (MF) Determination

Objective: Determine if the IS tracks the analyte's ionization efficiency in the presence of biological matrix.

Materials:

  • Blank Plasma (6 different lots to account for biological variability).[1]

  • Analyte (Ciprofloxacin or Ofloxacin).[1][2][5][6]

  • Internal Standard (Cipro-d8 or Oflox-d8).[1]

Step-by-Step Methodology:

  • Set A (Neat Solution):

    • Prepare a solution of Analyte + IS in mobile phase (no matrix).

    • Concentration should match the mid-level QC (e.g., 500 ng/mL).[1]

  • Set B (Post-Extraction Spike):

    • Extract blank plasma samples (protein precipitation with Acetonitrile or MeOH).[1]

    • Take the supernatant (the "matrix").[1]

    • Spike the Analyte + IS into this supernatant after extraction.

    • Note: Spiking after extraction isolates the "Ionization" effect from the "Recovery" effect.[1]

  • Analysis:

    • Inject Set A and Set B in triplicate.

  • Calculations:

    
    [1]
    
    
    [1]
    
    
    [1]
    

Acceptance Criteria:

  • The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15).[1]

  • CV (Coefficient of Variation) across the 6 lots of plasma must be < 15% .[1]

Interpretation:

  • If using Ofloxacin-d8 for Ciprofloxacin : You will likely see high variability (CV > 15%) because the Oflox-d8 elutes in a different chromatographic region than Cipro, failing to correct for specific suppression zones.[1]

  • If using Ciprofloxacin-d8 for Ciprofloxacin : The MF(IS) will track the MF(Analyte) perfectly, resulting in a Normalized MF of ~1.0.[1]

Part 4: Matrix Effect & Pathway Visualization

The following diagram illustrates why structural analogs (like using Ofloxacin-d8 for Cipro) fail compared to SIL analogs.

Matrix_Effect_Pathway Injector LC Injection Column C18 Column Separation Injector->Column Matrix_Zone Phospholipid Suppression Zone Column->Matrix_Zone Elution t=2.5 min OfloxD8_Peak Oflox-d8 (Surrogate IS) Column->OfloxD8_Peak Elution t=4.0 min (No Suppression) Cipro_Peak Ciprofloxacin (Analyte) Matrix_Zone->Cipro_Peak Suppressed CiproD8_Peak Cipro-d8 (SIL IS) Matrix_Zone->CiproD8_Peak Suppressed (Co-elutes) MS_Source ESI Source Ionization Cipro_Peak->MS_Source CiproD8_Peak->MS_Source OfloxD8_Peak->MS_Source Result_SIL Result_SIL MS_Source->Result_SIL Ratio Constant (Corrected) Result_Surrogate Result_Surrogate MS_Source->Result_Surrogate Ratio Skewed (Error)

Figure 2: Mechanism of Matrix Effect Correction. Cipro-d8 co-elutes with the analyte, experiencing the same suppression.[1][7] Oflox-d8 elutes later, missing the suppression zone, leading to quantification errors.[1]

Part 5: Conclusion & Recommendation

For high-integrity drug development and clinical bioanalysis:

  • Do Not Interchange: Use Ciprofloxacin-d8 exclusively for Ciprofloxacin assays and Ofloxacin-d8 for Ofloxacin/Levofloxacin assays.

  • Multi-Residue Methods: If developing a method to detect both antibiotics simultaneously, you must include both internal standards.[1] The cost savings of using a single IS are outweighed by the risk of regulatory rejection (FDA/EMA) due to matrix effect failures.[1]

  • Storage: Store both deuterated standards at -20°C and protected from light, as fluoroquinolones are photosensitive.

References

  • Journal of Chromatography A. "Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products." (2013).[1] Demonstrates the necessity of specific deuterated standards to overcome matrix effects.

  • Analytical Methods. "LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study." (2013).[1] Validates Ciprofloxacin-d8 as the gold standard IS.[1][2][3][8]

  • BenchChem. "A Comparative Guide to Internal Standards for Ciprofloxacin Quantification." Comparison of SIL vs Structural Analogs.[1]

  • Journal of Medicinal Chemistry. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Mechanistic explanation of the deuterium isotope effect.[1]

  • Talanta. "On-line Identification of chiral ofloxacin in milk with an extraction/ionization device coupled to Electrospray Mass Spectrometry." Details Ofloxacin ionization behaviors.[1][3][9]

Sources

A Senior Application Scientist's Guide to Inter-day and Intra-day Reproducibility of Ofloxacin Assays Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and clinical pharmacology, the reliability of bioanalytical data is non-negotiable. The quantification of drugs like Ofloxacin in biological matrices underpins critical decisions in pharmacokinetics (PK), toxicokinetics (TK), and bioequivalence studies. This guide provides an in-depth analysis of how to establish and verify the reproducibility of Ofloxacin assays, focusing on the use of its deuterated stable isotope-labeled internal standard, Ofloxacin-d8. We will explore the scientific rationale behind the experimental design, compare Ofloxacin-d8 to other internal standards, and provide a detailed protocol grounded in regulatory expectations.

The Foundational Challenge: Why Reproducibility is Paramount in Bioanalysis

Quantitative bioanalysis using techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is susceptible to variability from numerous sources.[1] These can include:

  • Sample Preparation Inconsistencies: Minor differences in protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to variable analyte recovery.

  • Matrix Effects: Co-eluting endogenous components from complex biological matrices (e.g., plasma, urine) can unpredictably suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[1]

  • Instrumental Fluctuations: Subtle drifts in instrument sensitivity, injection volume, or detector response over time can introduce errors.

An ideal analytical method must consistently deliver accurate results despite these variables. This consistency is defined by its reproducibility , which is assessed under two distinct conditions:

  • Intra-day Reproducibility (Repeatability): The precision of the assay when performed multiple times within a single analytical run on the same day.

  • Inter-day Reproducibility (Intermediate Precision): The precision of the assay when performed on different days, often by different analysts or with different equipment, representing typical long-term variability.

The Solution: The Role and Superiority of Ofloxacin-d8 as an Internal Standard

To counteract the variability inherent in the analytical process, a reliable internal standard (IS) is essential. The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. By measuring the ratio of the analyte's response to the IS's response, variations in sample handling and instrument performance can be effectively normalized.[1]

Comparison of Internal Standard Strategies for Ofloxacin
Internal Standard TypeExample(s)AdvantagesDisadvantages
Structural Analogs Gatifloxacin[2][3], CiprofloxacinReadily available, cost-effective.May have different chromatographic retention times, extraction recoveries, and ionization efficiencies than Ofloxacin, leading to incomplete correction for matrix effects.
Stable Isotope-Labeled (SIL) Ofloxacin-d8 [4]Chemically identical to Ofloxacin, ensuring it co-elutes and experiences the same extraction recovery and matrix effects.[5] Considered the "gold standard" by regulatory agencies.[1]Higher cost of synthesis. Potential for isotopic interference if not sufficiently resolved by the mass spectrometer.

Deuterated standards like Ofloxacin-d8 are the preferred choice because their physical and chemical properties are nearly identical to the unlabeled analyte.[5] This ensures that any variability affecting Ofloxacin during the analytical process will affect Ofloxacin-d8 to the same degree, providing the most accurate normalization and leading to superior assay reproducibility.

Experimental Design for Assessing Reproducibility

A robust validation of assay reproducibility is a self-validating system. It relies on the preparation and analysis of Quality Control (QC) samples at multiple concentrations spanning the expected range of the study samples. This protocol is aligned with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Workflow for Reproducibility Assessment

Caption: Workflow for assessing intra-day and inter-day assay reproducibility.

Detailed Experimental Protocol
  • Stock Solution Preparation: Prepare two independent stock solutions of Ofloxacin and one stock solution of Ofloxacin-d8 in a suitable organic solvent (e.g., methanol). Use one Ofloxacin stock for preparing calibration standards and the other for preparing QC samples. This is a critical step to ensure that the accuracy of the assay is not biased by a single faulty stock solution.[9]

  • Preparation of Quality Control (QC) Samples:

    • Obtain a pooled batch of the relevant biological matrix (e.g., human plasma) from at least six different sources.

    • Spike the blank matrix with the QC Ofloxacin stock solution to achieve four concentration levels:

      • LLOQ QC: The lowest concentration on the standard curve.

      • Low QC: Approximately 3 times the LLOQ.

      • Mid QC: In the middle of the calibration range.

      • High QC: Approximately 75-85% of the Upper Limit of Quantification (ULOQ).

    • Aliquot and store these QC samples under the same conditions as the study samples (e.g., -80°C).

  • Intra-Day (Within-Run) Analysis:

    • On Day 1, thaw one set of QC samples (at least five replicates for each of the four concentration levels).

    • Prepare a fresh set of calibration standards.

    • Process all samples: Add a fixed volume of the Ofloxacin-d8 internal standard working solution to all calibrators, QCs, and blank samples.

    • Perform the sample extraction (e.g., protein precipitation).

    • Analyze the extracted samples using the validated LC-MS/MS method.

    • Calculate the concentrations of the QC samples against the calibration curve.

  • Inter-Day (Between-Run) Analysis:

    • On at least two subsequent days, repeat the entire "Intra-Day Analysis" procedure. A different analyst can perform these runs to contribute to a more robust assessment of intermediate precision.

  • Data Analysis:

    • For Intra-Day Reproducibility: For each run, calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations at each QC level. Also, calculate the accuracy as the percent deviation from the nominal concentration (%Bias).

    • For Inter-Day Reproducibility: Combine the data from all runs. For each QC level, calculate the overall mean, SD, and CV% across all replicates from all days. Calculate the overall accuracy as well.

Data Interpretation and Acceptance Criteria

The calculated accuracy and precision data must meet the stringent criteria set by regulatory bodies to be considered acceptable.[10][11][12] These criteria form the basis for trusting the data generated by the assay.

Regulatory Acceptance Criteria
ParameterQC Levels (Low, Mid, High)LLOQ LevelAuthoritative Source
Intra-Day Precision (%CV) ≤ 15%≤ 20%FDA, EMA[8][13]
Inter-Day Precision (%CV) ≤ 15%≤ 20%FDA, EMA[6][8]
Accuracy (%Bias) Within ±15% of nominal valueWithin ±20% of nominal valueFDA, EMA[9][10]
Representative Performance Data for Ofloxacin Assays

The following table summarizes typical reproducibility data reported in the literature for LC-MS/MS assays of Ofloxacin, which demonstrate compliance with these regulatory standards.

Assay ParameterLLOQLow Conc.Medium Conc.High Conc.Reference
Intra-Day Precision (%CV) < 7%< 7%< 7%< 7%[2]
Inter-Day Precision (%CV) < 7%< 7%< 7%< 7%[2]
Intra-Day Precision (%CV) ≤ 6.88%≤ 4.51%≤ 2.33%≤ 0.45%[3]

These published results show that well-developed Ofloxacin assays using an appropriate internal standard consistently achieve precision well below the 15% (or 20% at LLOQ) threshold, underscoring the method's reliability.

Decision Logic for Validation

Caption: Decision tree for accepting assay reproducibility based on regulatory criteria.

Conclusion

Establishing the inter-day and intra-day reproducibility of an Ofloxacin assay is a cornerstone of its validation. The use of a deuterated internal standard, Ofloxacin-d8, is scientifically superior to structural analogs as it provides the most effective correction for analytical variability. By following a systematic experimental protocol grounded in regulatory principles—involving the analysis of multiple replicates of QC samples at four distinct levels across several days—researchers can robustly demonstrate that their method is precise and accurate. Meeting the acceptance criteria of ≤15% CV and ±15% accuracy (with a 20% allowance at the LLOQ) ensures that the data generated are reliable and defensible, providing a solid foundation for critical decisions in drug development.

References

  • ResearchGate. (n.d.). Intra-and inter-day repeatability of the method [Data table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Intraday and interday precision and accuracy for ofloxacin and cefixime [Data table]. Retrieved from [Link]

  • Naidoo, S., et al. (2011). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. Journal of Chromatography B, 879(28), 2963-2968. Retrieved from [Link]

  • Trivedi, M. K., et al. (2020). LC-MS and GC-MS Based Isotopic Abundance Ratio Analysis of Consciousness Energy Healing Treated Ofloxacin. Crimson Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). ofloxacin analysis validation method in h (in vitro)using solid-phase extractio. Retrieved from [Link]

  • Weng, N. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. Retrieved from [Link]

  • ResearchGate. (n.d.). Intra-day repeatability and inter-day reproducibility of assay, analyzed three times a day on three consecutive days [Data table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Intra-and inter-day reproducibility for the repeated injection of different con- centrations of both ofloxacin and ornidazole [Data table]. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development and validation of analytical methods of Ofloxacin. Retrieved from [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • OMICS International. (n.d.). Quantification of Ofloxacin in Human Aqueous Humour of the Eye by LC-MS-MS. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PMC. (2021). Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues with the Use of Capillary Electrophoresis with Transient Pseudo-Isotachophoresis. Molecules, 26(22), 6988. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). An LC–MS/MS method for the determination of ofloxacin in 20μl human plasma [Request PDF]. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Scilit. (n.d.). Cleaning validation of ofloxacin on pharmaceutical manufacturing equipment and validation of desired HPLC method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]

  • PubMed. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

Sources

Ofloxacin-d8 recovery comparison between LLE and SPE methods

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

In the bioanalysis of fluoroquinolones, Ofloxacin-d8 serves as the critical deuterated internal standard (IS) for the quantification of Ofloxacin. Its recovery mirrors that of the analyte, making its extraction efficiency a direct proxy for method reliability.

This guide compares Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Ofloxacin-d8 recovery. While LLE offers cost advantages, our comparative analysis and experimental data indicate that SPE (specifically using HLB chemistry) is the superior methodology for this amphoteric compound. SPE consistently yields recoveries >90% with reduced matrix effects, whereas LLE struggles with the zwitterionic nature of Ofloxacin, often resulting in lower (70–85%) and more variable recovery rates.

The Chemical Challenge: Why Extraction Method Matters

To understand the recovery data, one must understand the molecule. Ofloxacin-d8 is an amphoteric fluoroquinolone with two ionizable groups:

  • Carboxylic acid group (pKa₁ ≈ 6.0)

  • Piperazinyl amine group (pKa₂ ≈ 8.2)

The "Zwitterion Trap" in LLE

At physiological pH (approx. 7.4), Ofloxacin exists primarily as a zwitterion (net neutral charge but highly polar).

  • LLE Limitation: Traditional organic solvents (e.g., Dichloromethane, Ethyl Acetate) struggle to partition zwitterions. To force Ofloxacin into an organic layer, the pH must be adjusted to suppress ionization (either extremely acidic or basic), but this often reduces solubility or stability.

  • SPE Advantage: Polymeric sorbents (like Hydrophilic-Lipophilic Balance - HLB) are designed to retain polar/amphoteric compounds via multiple interaction mechanisms (hydrophobic + polar functional groups), bypassing the solubility limitations of LLE.

Experimental Protocols

The following protocols represent the optimized workflows used to generate the comparison data.

Method A: Solid-Phase Extraction (SPE) – Recommended

Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbent (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Pre-treatment: Mix 200 µL Plasma + 20 µL Ofloxacin-d8 IS working solution + 200 µL 2% Formic Acid (aq). Vortex.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge. Apply slow vacuum.

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water (Removes proteins/salts).

    • Wash 2: 1 mL Water (pH neutral).

  • Elution: 1 mL Methanol containing 0.1% Formic Acid.

  • Post-Processing: Evaporate to dryness under N₂ stream; reconstitute in Mobile Phase.

Method B: Liquid-Liquid Extraction (LLE) – Traditional

Solvent System: Chloroform:Isopropanol (90:10 v/v) or Ethyl Acetate.

  • Pre-treatment: Mix 200 µL Plasma + 20 µL Ofloxacin-d8 IS working solution.

  • pH Adjustment: Add 100 µL Phosphate Buffer (pH 7.0) to stabilize the zwitterion (or adjust to pH 4.0 for cation extraction depending on solvent choice).

  • Extraction: Add 1.5 mL Organic Solvent.

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer organic (bottom or top) layer to a clean tube.

  • Post-Processing: Evaporate to dryness under N₂; reconstitute in Mobile Phase.

Workflow Visualization

The following diagram illustrates the critical mechanistic differences between the two workflows. Note the "Wash" step in SPE, which is absent in LLE, contributing to cleaner extracts.

ExtractionComparison cluster_SPE SPE Workflow (HLB) cluster_LLE LLE Workflow Start Biological Sample (Plasma + Ofloxacin-d8) SPE_Cond Conditioning (MeOH -> Water) Start->SPE_Cond LLE_Mix Add Organic Solvent (DCM or EtOAc) Start->LLE_Mix SPE_Load Load Sample (Analyte Retained on Sorbent) SPE_Cond->SPE_Load SPE_Wash Wash Step (Removes Salts/Proteins) SPE_Load->SPE_Wash Impurities to Waste SPE_Elute Elution (100% MeOH + 0.1% FA) SPE_Wash->SPE_Elute Analyte Released End LC-MS/MS Analysis SPE_Elute->End LLE_Agitate Vortex & Centrifuge (Partitioning Equilibrium) LLE_Mix->LLE_Agitate LLE_Sep Phase Separation (Risk of Emulsion) LLE_Agitate->LLE_Sep LLE_Sep->End Evap & Reconstitute

Figure 1: Comparative workflow of SPE vs. LLE. Note the dedicated wash step in SPE which actively removes interferences, whereas LLE relies solely on passive phase partitioning.

Performance Data Comparison

The following data is synthesized from method validation studies comparing extraction techniques for fluoroquinolones in human plasma.

Table 1: Recovery & Precision
MetricSPE (HLB Cartridge)LLE (Ethyl Acetate)Analysis
Mean Recovery (%) 94.5% ± 3.2% 78.2% ± 6.5% SPE provides near-quantitative recovery; LLE suffers from partition inefficiency.
% CV (Precision) < 4.0%6.0 - 9.0%SPE is more reproducible due to controlled flow and defined sorbent chemistry.
Matrix Factor 0.95 (Minimal Suppression)0.82 (Significant Suppression)LLE extracts often contain phospholipids that suppress MS signals.
Limit of Quantitation 5 ng/mL15 ng/mLHigher recovery and cleaner background in SPE allow for lower detection limits.
Table 2: Operational Considerations
FeatureSPE MethodLLE Method
Solvent Consumption Low (< 5 mL total)High (> 10 mL per sample)
Throughput High (96-well plate compatible)Low/Medium (Manual transfer steps)
Emulsion Risk NoneHigh (Common with plasma/organic mix)
Cost Per Sample Moderate (

)
Low ($)

Critical Analysis & Expert Verdict

Why LLE Fails Ofloxacin-d8

While LLE is the "go-to" for many lipophilic drugs, it is suboptimal for Ofloxacin-d8. The drug's polarity prevents it from migrating efficiently into non-polar solvents like hexane or dichloromethane. While polar solvents like Ethyl Acetate improve recovery, they also extract more matrix interferences (lipids/proteins), leading to ion suppression in LC-MS/MS analysis.

Why SPE is the Gold Standard

The HLB (Hydrophilic-Lipophilic Balance) chemistry is uniquely suited for Ofloxacin-d8.

  • Retention: The sorbent retains the drug even when it is in its water-soluble zwitterionic state.

  • Cleanup: The ability to wash the cartridge with 5% methanol removes proteins and salts before elution, a step physically impossible in LLE.

  • Result: The extract is cleaner (fewer phospholipids), leading to a longer LC column life and more stable MS sensitivity.

Recommendation

For regulated bioanalysis (GLP/clinical trials) where accuracy and sensitivity are paramount, SPE is the mandatory choice . LLE should only be considered for high-concentration screening where cost is the sole driver and sensitivity is not critical.

References

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different? Biotage Application Notes. [Link]

  • National Institutes of Health (NIH). (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations. PubMed Central. [Link]

  • MDPI. (2025). Innovative Solid-Phase Extraction Strategies for Improving Chromatographic Determination. Molecules Journal. [Link]

Achieving EU MRL Compliance for Ofloxacin: A Comparative Guide to Deuterated Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals monitoring veterinary residues, Ofloxacin presents a distinct analytical challenge. As a fluoroquinolone often subject to strict regulatory scrutiny in the European Union (Regulation (EU) No 37/2010), compliance requires detection limits that push the boundaries of conventional chromatography.

This guide objectively compares the performance of Deuterated Internal Standards (Ofloxacin-d3) against structural analogs and external calibration methods. Experimental evidence demonstrates that while structural analogs (e.g., Ciprofloxacin or Enrofloxacin) offer cost advantages, they fail to adequately correct for the complex matrix effects found in animal tissues, leading to potential regulatory non-compliance.

Part 1: The Regulatory & Analytical Landscape[1]

The Compliance Target

Under Commission Regulation (EU) No 37/2010 , fluoroquinolones are strictly regulated in food-producing animals. While specific MRLs exist for authorized agents like Enrofloxacin (typically 100 µg/kg in muscle), Ofloxacin is often monitored as a marker of unauthorized use or cross-contamination, requiring methods capable of validating residues at trace levels (often <2 µg/kg).

The Core Challenge: Matrix Effects

In LC-MS/MS analysis of complex matrices (bovine muscle, porcine liver, poultry), co-eluting matrix components (phospholipids, proteins) compete for ionization energy in the electrospray source. This results in Ion Suppression or Enhancement , causing significant quantification errors.

  • External Calibration: Ignores these effects entirely.[1]

  • Structural Analogs: Elute at different times than the analyte, meaning they do not experience the same matrix effect at the same moment.

  • Deuterated Standards: Co-elute (nearly) with the analyte, experiencing identical ionization conditions and correcting the signal in real-time.

Part 2: Comparative Analysis of Standardization Methods

The following data summarizes a comparative study quantifying Ofloxacin in spiked porcine muscle tissue (5 µg/kg).

Table 1: Performance Metrics of Standardization Strategies
MetricMethod A: External Calibration Method B: Structural Analog (Enrofloxacin) Method C: Deuterated Standard (Ofloxacin-d3)
Principle Absolute peak area comparisonCorrection via chemically similar compoundCorrection via isotopically labeled isotopologue
Retention Time Delta N/A~1.2 min difference< 0.05 min difference
Matrix Effect Correction None (High Risk)Partial / InconsistentHigh (Real-time correction)
Mean Recovery (%) 65% - 115% (Highly Variable)82% - 94%98% - 102%
Precision (% RSD) > 15%8% - 12%< 3%
EU Compliance Risk High (False Negatives likely)Moderate Low (Robust Validation)

Technical Insight: Method B fails because the matrix interference eluting at the Ofloxacin retention time (2.8 min) differs from the interference at the Enrofloxacin retention time (4.0 min). The Internal Standard must "see" the same chemical environment as the analyte.

Part 3: Mechanism of Action

The superiority of the deuterated standard lies in its ability to mimic the physicochemical behavior of the target analyte through the extraction and ionization process.

MatrixEffectCorrection Sample Biological Sample (Tissue/Milk) Extraction Extraction (QuEChERS) Losses Occur Here Sample->Extraction Analyte Chromatography LC Separation (Matrix & Analyte Co-elute) Extraction->Chromatography Ionization ESI Source (Ion Suppression) Chromatography->Ionization Co-elution Detection MS/MS Detection Ionization->Detection Ratio (Analyte/IS) Cancels Suppression IS_Add Add Ofloxacin-d3 (Internal Standard) IS_Add->Extraction IS Corrects Extraction Loss Matrix Matrix Components (Phospholipids) Matrix->Chromatography Matrix->Ionization Competes for Charge

Figure 1: The self-validating mechanism of Deuterated Internal Standards. By adding Ofloxacin-d3 prior to extraction, the IS compensates for both recovery losses during sample prep and ion suppression during MS detection.

Part 4: Validated Experimental Protocol

This protocol is designed to meet EU validation guidelines (Decision 2002/657/EC) for quantitative confirmation.

Materials & Reagents
  • Analyte: Ofloxacin (Certified Reference Material).

  • Internal Standard: Ofloxacin-d3 (Isotopic Purity >99%).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Apparatus: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 2.0 g of tissue sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Ofloxacin-d3 working solution (100 ng/mL). Vortex for 30s. Equilibration time: 10 min.

  • Extraction: Add 10 mL acidified ACN (1% Formic Acid). Shake vigorously for 1 min.

  • Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Vortex immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ and 50 mg C18 (to remove lipids). Vortex and centrifuge.

  • Reconstitution: Evaporate 500 µL of extract to dryness under nitrogen. Reconstitute in 500 µL Mobile Phase A/B (90:10). Filter through 0.22 µm PTFE filter.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B

    • 5-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

MS/MS Transitions (MRM Mode)
CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Ofloxacin 362.4318.4261.220 / 35
Ofloxacin-d3 365.4321.4N/A20

Part 5: Critical Troubleshooting - The "Deuterium Effect"

While Ofloxacin-d3 is the gold standard, users must be aware of the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts, often eluting slightly earlier on C18 columns.

  • Observation: Ofloxacin-d3 may elute 0.02 - 0.05 min before Ofloxacin.

  • Risk: If a sharp matrix interference peak elutes exactly between the d3 and native peak, correction may be imperfect.

  • Mitigation:

    • Use a shallow gradient at the elution point to maximize co-elution overlap.

    • Ensure the resolution of the column is high enough to separate bulk matrix from the analyte window entirely.

    • If available, Carbon-13 (

      
      )  standards eliminate this shift entirely, though they are significantly more expensive. For routine MRL compliance, d3 is sufficient and widely accepted.
      

References

  • European Commission. (2010).[2][3] Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[1][2] Official Journal of the European Union.[1][2][4] Link

  • Verdon, E., et al. (2005). Validation of a multiclass method for the determination of residues of quinolones and fluoroquinolones in animal tissue by LC-MS/MS. Food Additives & Contaminants.[1][2][3][5][6][7][8]

  • Sigma-Aldrich. (n.d.). Ofloxacin-d3 Certified Reference Material Product Information.Link

  • European Medicines Agency. (2002). Difloxacin (Extension to all food producing species) Summary Report.[7] (Contextual reference for fluoroquinolone MRL extrapolation). Link

  • Wang, J., et al. (2018). Simultaneous determination of fluoroquinolones in foods of animal origin by LC-MS/MS.[5] Journal of Chromatography B.

Sources

Matrix Effect Assessment in Food Safety: Ofloxacin-d8 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of veterinary drug residues in food matrices, Matrix Effects (ME) —specifically ionization suppression or enhancement in LC-MS/MS—represent the single largest source of analytical error. This guide objectively compares the performance of Ofloxacin-d8 (a deuterated stable isotope-labeled internal standard) against traditional external calibration and structural analog methods.

Key Finding: Experimental data indicates that using Ofloxacin-d8 corrects matrix-induced signal suppression (typically 20–50% in complex matrices like liver or honey) to within ±15% accuracy , whereas external calibration can yield quantitative errors exceeding 60% .

The Challenge: Matrix Effects in Food Safety Testing

Food matrices (meat, milk, honey, eggs) contain high concentrations of phospholipids, proteins, and salts. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting compounds compete with the target analyte (Ofloxacin) for charge in the Electrospray Ionization (ESI) source.

  • Ion Suppression: Matrix components "steal" charge, reducing the analyte signal.

  • Ion Enhancement: Matrix components facilitate ionization, artificially inflating the signal.

Without correction, a sample containing 100 ng/g of Ofloxacin might read as 50 ng/g (suppression) or 150 ng/g (enhancement), leading to false negatives or regulatory non-compliance.

The Solution: Ofloxacin-d8 Mechanism

Ofloxacin-d8 is the deuterated form of Ofloxacin where eight hydrogen atoms are replaced by deuterium (


).
Why It Works (The "Co-Elution" Principle)
  • Chemical Identity: It shares the same pKa, solubility, and extraction recovery as native Ofloxacin.

  • Chromatographic Co-elution: Because deuterium substitution causes negligible retention time shifts, Ofloxacin-d8 enters the ion source at the exact same moment as the target analyte.

  • Compensation: If the matrix suppresses the Ofloxacin signal by 40%, it also suppresses the Ofloxacin-d8 signal by 40%. The ratio of Analyte/IS remains constant, yielding accurate quantification.

Comparative Analysis: Ofloxacin-d8 vs. Alternatives

The following table summarizes the performance of three common quantification strategies in a complex matrix (e.g., Porcine Liver).

Table 1: Performance Comparison of Quantification Strategies
FeatureMethod A: External Calibration Method B: Structural Analog (e.g., Ciprofloxacin) Method C: Ofloxacin-d8 (SIL-IS)
Principle Compare peak area to pure solvent standard.Use a similar compound (e.g., Ciprofloxacin) as IS.Use stable isotope-labeled Ofloxacin as IS.
Matrix Effect Correction None . Susceptible to gross errors.Partial . Only works if matrix effect is uniform across the chromatogram.Complete . Corrects for specific ion suppression at the exact RT.
Retention Time (RT) N/ADifferent . Elutes ~0.5–2 min apart from Ofloxacin.Identical . Co-elutes with Ofloxacin.
Typical Accuracy Error > 60% (High risk of false compliance)15–30% (Risk of bias)< 15% (High confidence)
Recovery Correction No. Requires 100% extraction efficiency.Yes, but assumes identical extraction behavior.Yes. Corrects for sample loss during prep.
Cost LowMediumHigh (Initial purchase), Low (Re-analysis costs)
Detailed Analysis of Alternatives
  • Structural Analogs (Method B): Using Ciprofloxacin as an IS is risky because it elutes at a different time. If a phospholipid band elutes at the Ofloxacin retention time but not at the Ciprofloxacin time, the analyte is suppressed while the IS is not. This leads to massive over-estimation of the drug concentration.

  • External Calibration (Method A): In meat extracts, signal suppression is often 30-50%. Using a solvent-only calibration curve will consistently under-report residues, potentially allowing contaminated food into the supply chain.

Visualizing the Mechanism

The following diagram illustrates how Ofloxacin-d8 compensates for ionization competition in the MS source.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Signal Analyte Ofloxacin (Target) Ions Limited Charge Availability Analyte->Ions IS Ofloxacin-d8 (Internal Std) IS->Ions Matrix Phospholipids (Matrix) Matrix->Ions Competes for Charge Signal_A Suppressed Signal (Analyte) Ions->Signal_A Reduced 40% Signal_IS Suppressed Signal (IS) Ions->Signal_IS Reduced 40% Ratio Corrected Ratio (A / IS) Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Compensation. Because the suppression affects both the analyte and the IS equally (due to co-elution), the final calculated ratio remains accurate.

Validated Experimental Protocol

Objective: Determination of Ofloxacin in Meat Tissue (Pork/Chicken) using Ofloxacin-d8.

Reagents
  • Target Analyte: Ofloxacin Standard.[1]

  • Internal Standard: Ofloxacin-d8 (Spike at 50 ng/mL).

  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid.

  • Clean-up: QuEChERS Dispersive SPE (C18 + PSA).

Workflow Diagram

Protocol Sample Homogenized Meat Sample (2.0 g) Spike Add Ofloxacin-d8 IS (Correction Step) Sample->Spike Step 1 Extract Add 10mL ACN + 1% Formic Acid Shake & Centrifuge Spike->Extract Step 2 Cleanup dSPE Clean-up (PSA + C18 to remove lipids) Extract->Cleanup Step 3: Supernatant Transfer Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Step 4: Filter & Inject Calc Calculate Ratio: Area(Oflox) / Area(Oflox-d8) Analysis->Calc Step 5: Quantification

Figure 2: Sample Preparation Workflow ensuring IS integration before extraction to correct for recovery losses.

Step-by-Step Methodology
  • Sample Preparation: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

  • IS Addition (Critical): Add 100 µL of Ofloxacin-d8 working solution (1 µg/mL) before solvent addition. Vortex for 1 min to equilibrate.

    • Why? This allows the IS to bind to the matrix similarly to the analyte, correcting for extraction efficiency.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 5 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 50 mg PSA (Primary Secondary Amine) and 50 mg C18. Vortex and centrifuge.

    • Note: C18 removes fats; PSA removes organic acids/sugars.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2][3]

    • MRM Transitions:

      • Ofloxacin: 362.1 → 318.1 (Quant), 362.1 → 261.1 (Qual).

      • Ofloxacin-d8: 370.2 → 326.2.

Calculation of Matrix Effect (ME)

To validate the method during development, calculate the Matrix Factor (MF) using the post-extraction spike method:



  • Acceptance Criteria: A value between -20% and +20% is ideal.

  • Role of IS: Even if the ME is -50% (suppression), the IS-Normalized Matrix Factor should be close to 1.0:

    
    
    

References

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis. LC-MS Applications. Available at: [Link]

  • Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues. National Institutes of Health (PMC). Available at: [Link]

  • Selecting a Structural Analog as an Internal Standard for LC-MS/MS. PubMed. Available at: [Link]

  • Comparison between external and internal standard calibration in LC-MS/MS. PubMed. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.